Product packaging for Disperse orange 29(Cat. No.:CAS No. 19800-42-1)

Disperse orange 29

Cat. No.: B034457
CAS No.: 19800-42-1
M. Wt: 377.4 g/mol
InChI Key: PTIVACHGVHIMMK-UHFFFAOYSA-N
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Description

Disperse Orange 29 is a synthetic anthraquinone-based disperse dye renowned for its vibrant color and excellent thermal stability, making it a critical reagent in advanced materials science. Its primary research application lies in the dyeing and characterization of synthetic polymers, notably polyester (PET) and nylon, where it serves as a model compound for studying dye-polymer interactions, diffusion kinetics, and coloration efficiency. Beyond traditional textiles, this compound holds significant value in the development of functional materials, including the creation of colored nanoparticles, the investigation of organic photovoltaics as a light-harvesting component, and as a dopant in liquid crystal displays (LCDs) for tuning optical properties. The mechanism of action involves its non-ionic nature and low water solubility, allowing it to diffuse into hydrophobic polymer matrices at high temperatures, forming solid solutions within the amorphous regions of the fibers. Researchers utilize this compound as a molecular probe to analyze polymer morphology, crystallinity, and free volume. It is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N5O4 B034457 Disperse orange 29 CAS No. 19800-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVACHGVHIMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066532
Record name C.I. Disperse Orange 29
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19800-42-1, 61902-11-2
Record name 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-
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Record name C.I. Disperse Orange 29
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Record name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the disazo dye, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, also known as C.I. Disperse Black 29. The synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This document outlines the detailed experimental protocols for each stage of the synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of the target compound is achieved through a four-step process:

  • Diazotization of p-nitroaniline: The process begins with the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.

  • First Azo Coupling: The resulting p-nitrobenzenediazonium salt is then coupled with o-methoxyaniline to form the intermediate compound, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.

  • Diazotization of the Intermediate: The amino group on the 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline intermediate is subsequently diazotized under similar conditions to the first diazotization step.

  • Second Azo Coupling: Finally, the second diazonium salt is coupled with phenol to yield the desired product, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Diazotization of p-Nitroaniline

This procedure details the formation of the p-nitrobenzenediazonium salt.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • A suspension of p-nitroaniline is prepared in an acidic solution. For example, 14.2 g of p-nitroaniline can be slurried in a mixture of 27.4 mL of hydrochloric acid and 90 mL of water[1].

  • The mixture is cooled to a temperature between 0 and 5°C in an ice bath with constant stirring[1][2].

  • A pre-cooled aqueous solution of sodium nitrite (e.g., 7.18 g in water) is added slowly to the p-nitroaniline suspension[1]. The temperature should be carefully maintained below 5°C during the addition to prevent the decomposition of the diazonium salt[2].

  • After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure the diazotization is complete[1].

  • Any excess nitrous acid can be destroyed by the addition of a small amount of urea. The resulting solution of p-nitrobenzenediazonium salt is kept cold and used immediately in the next step.

Step 2: Azo Coupling with o-Methoxyaniline

This step involves the formation of the intermediate, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.

Materials:

  • p-Nitrobenzenediazonium salt solution (from Step 1)

  • o-Methoxyaniline

  • Sodium Acetate or another suitable buffer

Procedure:

  • o-Methoxyaniline is dissolved in an appropriate solvent.

  • The solution of o-methoxyaniline is cooled to 0-5°C.

  • The cold diazonium salt solution from Step 1 is added slowly to the o-methoxyaniline solution with vigorous stirring.

  • The pH of the reaction mixture is maintained in a weakly acidic range (pH 4-5) to facilitate the coupling reaction. This can be achieved by the addition of a buffer such as sodium acetate[1].

  • The reaction is continued with stirring at a low temperature for several hours until the coupling is complete, which is often indicated by the formation of a colored precipitate.

  • The resulting solid, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline, is isolated by filtration, washed with cold water, and dried.

Step 3: Diazotization of 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline

The intermediate amine is converted into its corresponding diazonium salt in this step.

Materials:

  • 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • The dried intermediate from Step 2 is suspended in a mineral acid solution (e.g., HCl or H₂SO₄).

  • The suspension is cooled to 0-5°C in an ice bath with stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5°C.

  • The mixture is stirred for an additional 1-2 hours at low temperature to complete the diazotization. The resulting diazonium salt solution is used promptly in the final coupling step.

Step 4: Azo Coupling with Phenol

The final step involves the formation of the target disazo dye.

Materials:

  • Diazonium salt solution (from Step 3)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Diffusing agent (optional)

Procedure:

  • A solution of phenol is prepared in an aqueous alkaline medium, such as a solution of sodium hydroxide, to form the sodium phenoxide salt. For instance, 9.4 g of phenol can be added to a solution containing water, a diffusing agent, and sodium acetate[1].

  • This alkaline solution of phenol is cooled to 5-10°C[1].

  • The cold diazonium salt solution from Step 3 is slowly added to the alkaline phenol solution over a period of 60-90 minutes with efficient stirring[1].

  • The temperature is maintained between 5 and 10°C, and the pH is controlled at approximately 5.6 by the dropwise addition of a sodium hydroxide solution[1].

  • After the addition is complete, the reaction mixture is stirred for another hour at the same temperature[1].

  • The temperature is then raised to 85-90°C for 3 hours to complete the reaction and promote precipitation of the dye[1].

  • The final product, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, is collected by filtration, washed with water, and dried[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis. Note that some of these values are based on representative procedures for similar azo dye syntheses.

Table 1: Reagents for the Synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

StepStarting MaterialReagent 1Reagent 2Coupling Agent
1 p-NitroanilineHydrochloric AcidSodium Nitrite-
2 p-Nitrobenzenediazonium salt--o-Methoxyaniline
3 2-methoxy-4-((4-nitrophenyl)diazenyl)anilineHydrochloric AcidSodium Nitrite-
4 Diazonium salt from Step 3Sodium HydroxideSodium AcetatePhenol

Table 2: Reaction Conditions and Yields

StepTemperature (°C)pHDurationReported Yield
1. Diazotization of p-Nitroaniline 0 - 5Strongly Acidic1 - 2 hoursHigh (typically >95%)
2. First Azo Coupling 0 - 54 - 5Several hours~50% (can be improved to 88% with modified process)[1]
3. Diazotization of Intermediate 0 - 5Strongly Acidic1 - 2 hoursHigh (typically >95%)
4. Second Azo Coupling 5 - 10, then 85 - 905.61 hour, then 3 hoursNot specified

Visualization of the Synthesis Pathway

The following diagram illustrates the complete workflow for the synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-.

Caption: Synthesis workflow for the target disazo dye.

References

In-Depth Technical Guide on 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 52605-52-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a key intermediate in the synthesis of the antidepressant drug Trazodone. This document clarifies the compound's correct Chemical Abstracts Service (CAS) number, presents available spectroscopic data, details relevant experimental protocols, and illustrates its role in the broader context of Trazodone's mechanism of action through signaling pathway diagrams.

A Note on CAS Number Identification: Initial database searches for CAS 19800-42-1 revealed conflicting information, with some sources associating it with the textile dye "Disperse Orange 29". However, for the audience in pharmaceutical research and development, the compound of interest is correctly identified by CAS 52605-52-4 . This guide will exclusively focus on the data pertaining to this specific pharmaceutical intermediate.

Chemical Structure and Properties

  • Chemical Name: 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • Synonyms: Trazodone Impurity F, CCP HCl[1][2]

  • CAS Number: 52605-52-4[3]

  • Molecular Formula: C₁₃H₁₉Cl₃N₂[1]

  • Molecular Weight: 309.66 g/mol [2]

Spectroscopic Data

While precise peak lists are not consistently available across public domains, the following sections summarize the available spectroscopic data for CAS 52605-52-4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Table 1: Summary of NMR Data

SpectrumData AvailabilitySource
¹H NMR Graphical spectrum available.[4]ChemicalBook[4]
¹³C NMR Graphical spectrum available.[5]ChemicalBook[5]

Note: Quantitative peak data (chemical shifts, coupling constants) are not provided in the referenced sources, which only offer spectral images.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. A detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for its quantification as a genotoxic impurity in Trazodone.[6][7]

Table 2: Summary of Mass Spectrometry Data

TechniqueParameterValueSource
LC-MS/MS Ionization ModePositive Electrospray Ionization (ESI+)[6][7]
Monitored Transitionm/z 273.2 -> 120.1 (protonated)[7]
Limit of Detection (LOD)0.01 ppm[6][7]
Limit of Quantification (LOQ)0.03 ppm[6][7]
Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

A common synthetic route involves the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.

Protocol:

  • A solution of 1-(3-chlorophenyl)piperazine hydrochloride (2.153 mol) and 1-bromo-3-chloropropane (2.153 mol) is prepared in a mixture of water (435 ml) and acetone (535 ml).[9]

  • The solution is stirred and cooled to 0-10°C.[9]

  • A 50% sodium hydroxide solution (5.333 mol) is added dropwise while maintaining the temperature.[9]

  • The reaction mixture is stirred for 16 hours at room temperature.[9]

  • The upper organic phase is separated and concentrated under reduced pressure.[9]

  • The resulting residual oil is taken up in 500 ml of acetone, filtered, and the filtrate is concentrated again to an oily residue.[9]

  • This residue is dissolved in boiling dilute hydrochloric acid (1.67 L water + 280 ml concentrated HCl).[9]

  • Upon cooling, the oil that initially separates solidifies. This solid is collected, rinsed with cold water, and air-dried.[9]

  • Crystallization from water with activated charcoal yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[9]

LC-MS/MS Analysis Protocol for Quantification

This method is designed for the trace level quantification of the title compound as an impurity in Trazodone.

Instrumentation and Conditions:

  • Chromatography System: Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.[6][7]

  • Column: C18 symmetry (100 mm x 4.6 mm, 3.5 µm).[6][7]

  • Mobile Phase: 5.0 mM ammonium acetate–acetonitrile (30:70, v/v).[6][7]

  • Flow Rate: 0.8 mL/min (split to 0.2 mL/min into the MS source).[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 10 µL.[7]

  • Ionization: Positive Electrospray Ionization (ESI+).[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6][7]

  • MRM Transition: m/z 273.2 -> 120.1.[7]

Visualization of Related Signaling Pathways

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a direct precursor to Trazodone. The therapeutic effects of Trazodone are understood through its multi-faceted interaction with the serotonergic system.

Synthetic Pathway to Trazodone

The following diagram illustrates the conversion of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride to Trazodone.

G Synthetic Pathway to Trazodone cluster_0 Reactants cluster_1 Product CAS_52605_52_4 1-(3-chlorophenyl)-4- (3-chloropropyl)piperazine HCl (CAS 52605-52-4) Trazodone Trazodone CAS_52605_52_4->Trazodone Condensation Reaction (Base, Solvent) Triazolopyridinone [1,2,4]triazolo[4,3-a] pyridin-3(2H)-one Triazolopyridinone->Trazodone

Synthetic route from the precursor to Trazodone.
Trazodone's Multifunctional Mechanism of Action

Trazodone exhibits a dose-dependent pharmacological profile, acting as a hypnotic at lower doses and an antidepressant at higher doses. This is due to its varying affinities for different receptors and transporters.[5]

G Trazodone's Receptor Binding Profile cluster_receptors Receptor Targets (Antagonism) cluster_transporter Transporter Target (Inhibition) cluster_outcomes Clinical Outcomes Trazodone Trazodone 5HT2A 5-HT2A Trazodone->5HT2A High Affinity (Low Dose Effect) H1 H1 (Histamine) Trazodone->H1 High Affinity (Low Dose Effect) alpha1 α1-Adrenergic Trazodone->alpha1 High Affinity (Low Dose Effect) SERT SERT (Serotonin Transporter) Trazodone->SERT Lower Affinity (High Dose Effect) Hypnotic Sedation / Hypnotic Effect 5HT2A->Hypnotic H1->Hypnotic alpha1->Hypnotic Antidepressant Antidepressant Effect SERT->Antidepressant

Dose-dependent receptor targets of Trazodone.
Simplified Serotonergic Synapse Signaling

The primary antidepressant effect of Trazodone at higher doses is mediated by the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.

G Trazodone's Action at the Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Binds Signal Downstream Signaling 5HT_Receptor->Signal Activates Trazodone Trazodone Trazodone->SERT Inhibits

Mechanism of Trazodone at the synaptic level.

References

Physical and chemical properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the disazo dye Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, also identified by its CAS Registry Number 19800-42-1 and commonly known as C.I. Disperse Orange 29. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the characteristics and potential applications of this compound.

Chemical Identity and Structure

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is a complex organic molecule belonging to the azo dye class, characterized by the presence of two azo (-N=N-) groups, which act as chromophores. Its chemical structure consists of a phenol group linked through an azo bridge to a 2-methoxy-4-azophenyl moiety, which in turn is connected to a 4-nitrophenyl group via a second azo linkage.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol
CAS Registry No. 19800-42-1[1][2][3][4]
Alternate CAS No. 61902-11-2[5]
Synonyms C.I. This compound, Sumikaron Orange SE-RBL
Molecular Formula C₁₉H₁₅N₅O₄[1][2][3][4]
Molecular Weight 377.35 g/mol [2][5]
InChI Key HGDFMYGFWUSBQH-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- are summarized in the table below. It is important to note that while several physical constants have been reported, an experimental melting point is not consistently available in the literature, with some sources indicating "N/A"[4]. This suggests that the compound may decompose before melting under standard conditions. The compound is described as an orange or palm red powder[5].

Table 2: Physical Properties

PropertyValueSource
Boiling Point 597.3 °C at 760 mmHg[4]
Density 1.34 g/cm³[4]
Flash Point 315 °C[4]
Melting Point Not available[4]
Solubility Low in water. Soluble in ethanol, acetone, and toluene.[6]

Chemical and Spectroscopic Properties

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
UV-Visible - π-π* transitions: Expected in the 250-300 nm range, arising from the aromatic rings.[1] - n-π* transitions: Expected in the 400-700 nm range, attributed to the azo chromophores, which are responsible for the orange color.[1]
FTIR (cm⁻¹) - O-H (phenolic): Broad band around 3200-3600 cm⁻¹.[1] - C-H (aromatic): 3000-3100 cm⁻¹.[1] - C-H (aliphatic, -OCH₃): 2800-3000 cm⁻¹.[1] - N=N (azo): 1400-1600 cm⁻¹.[1] - C=C (aromatic): 1450-1600 cm⁻¹.[1] - NO₂ (nitro): Asymmetric stretch at 1500-1570 cm⁻¹ and symmetric stretch at 1330-1370 cm⁻¹.[1] - C-O (methoxy, phenol): 1000-1300 cm⁻¹.[1]
¹H NMR (ppm) - Phenolic -OH: 8.0-12.0 ppm.[1] - Aromatic protons: 6.5-9.0 ppm.[1] - Methoxy -OCH₃: 3.5-4.0 ppm.[1]
¹³C NMR (ppm) - Aromatic carbons: 100-160 ppm.[1] - Methoxy -OCH₃: 50-60 ppm.[1]

Experimental Protocols

Synthesis of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

The synthesis of this disazo dye is a multi-step process involving diazotization and coupling reactions. The following protocol is based on established methods for the synthesis of this compound.

Step 1: Formation of the Monoazo Intermediate

  • In a reactor, add 90 mL of water, 27.4 mL of hydrochloric acid, and 14.2 g of p-nitroaniline.

  • Stir the mixture for 3 hours to form a slurry, then add 150 mL of water.

  • Cool the slurry to 1 °C and add 7.18 g of sodium nitrite at once. Maintain the temperature between 0 and 5 °C for 1 hour.

  • After the reaction, destroy any excess sodium nitrite. This solution contains the diazonium salt of p-nitroaniline.

  • In a separate reactor, prepare a solution of o-methoxyaniline salt by reacting 12.5 g of o-methoxyaniline with 3 g of formaldehyde and 13.5 g of sodium bisulfite in 80 mL of water at 25-30 °C for 1 hour, then heating to 70-75 °C for 2 hours. Cool to room temperature and add 200 mL of water.

  • Cool the o-methoxyaniline salt solution to 5-10 °C and add a dispersing agent.

  • Slowly add the p-nitroaniline diazonium salt solution to the o-methoxyaniline salt solution over 60-90 minutes, maintaining the temperature at 5-10 °C.

  • Continue stirring for 1 hour after the addition is complete.

  • Adjust the pH to 13 with sodium hydroxide solution and heat to 80-85 °C for 3 hours.

  • Cool, filter, and dry the resulting single azo compound.

Step 2: Formation of the Disazo Dye (Final Product)

  • In a reactor, add 190 mL of water, 54 mL of hydrochloric acid, and 27.5 g of the monoazo compound from Step 1.

  • Stir for 3 hours, then cool to 10-15 °C.

  • Add 7.18 g of sodium nitrite over 1-1.5 hours and continue to react for 2 hours.

  • Destroy any excess sodium nitrite, filter to obtain the diazonium salt of the monoazo compound.

  • In a separate coupling vessel, add 600 mL of water, a dispersing agent, sodium acetate, and 9.4 g of phenol.

  • Cool this solution to 5 °C.

  • Slowly add the diazonium salt solution from the previous step over 60-90 minutes, while simultaneously adding sodium hydroxide solution to maintain the pH at 5.6 and the temperature at 5-10 °C.

  • After the addition is complete, continue to stir for 1 hour.

  • The final product, Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, is then filtered and dried.

Determination of Physical and Spectroscopic Properties

The following are general experimental protocols that can be adapted for the characterization of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-.

Melting Point Determination (Capillary Method)

  • Ensure the sample is thoroughly dried and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of about 3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Solubility Determination

  • Add a known excess amount of the dye to a known volume of the solvent of interest in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Determine the concentration of the dye in the saturated solution using a suitable analytical method, such as UV-Visible spectrophotometry by measuring the absorbance at the λmax and using a calibration curve.

UV-Visible Spectroscopy

  • Prepare a dilute solution of the dye in a suitable UV-transparent solvent (e.g., ethanol, methanol, or dimethylformamide).

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a double-beam UV-Visible spectrophotometer, with the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the dry sample with dry KBr powder and press it into a transparent disk.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure of the molecule.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Monoazo Intermediate Synthesis cluster_step2 Step 2: Disazo Dye Synthesis p-Nitroaniline p-Nitroaniline Diazotization_1 Diazotization (HCl, NaNO2, 0-5°C) p-Nitroaniline->Diazotization_1 o-Methoxyaniline o-Methoxyaniline Coupling_1 Coupling Reaction (pH 13, 80-85°C) o-Methoxyaniline->Coupling_1 Diazotization_1->Coupling_1 Monoazo_Intermediate Monoazo_Intermediate Coupling_1->Monoazo_Intermediate Diazotization_2 Diazotization (HCl, NaNO2, 10-15°C) Monoazo_Intermediate->Diazotization_2 Phenol Phenol Coupling_2 Coupling Reaction (pH 5.6, 5-10°C) Phenol->Coupling_2 Diazotization_2->Coupling_2 Final_Product This compound Coupling_2->Final_Product

Caption: Synthesis workflow for this compound.

Structure-Spectra Relationship

Structure_Spectra_Relationship cluster_structure Molecular Structure: this compound cluster_spectra Expected Spectroscopic Signatures Phenolic_OH Phenolic -OH FTIR FTIR (cm⁻¹): - O-H (3200-3600) - C=C (1450-1600) - N=N (1400-1600) - NO₂ (1500-1570, 1330-1370) - C-O (1000-1300) Phenolic_OH->FTIR O-H stretch NMR NMR (ppm): - ¹H OH (8-12) - ¹H Aromatic (6.5-9.0) - ¹H Methoxy (3.5-4.0) - ¹³C Aromatic (100-160) - ¹³C Methoxy (50-60) Phenolic_OH->NMR ¹H shift Aromatic_Rings Aromatic Rings UV_Vis UV-Vis: - π-π* (250-300 nm) - n-π* (400-700 nm) Aromatic_Rings->UV_Vis π-π* transitions Aromatic_Rings->FTIR C=C, C-H stretches Aromatic_Rings->NMR ¹H, ¹³C shifts Azo_Groups Azo Groups (-N=N-) Azo_Groups->UV_Vis n-π* transitions (Color) Azo_Groups->FTIR N=N stretch Nitro_Group Nitro Group (-NO2) Nitro_Group->FTIR NO₂ stretches Methoxy_Group Methoxy Group (-OCH3) Methoxy_Group->FTIR C-H, C-O stretches Methoxy_Group->NMR ¹H, ¹³C shifts

Caption: Relationship between molecular structure and expected spectra.

Conclusion

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is a disazo dye with well-defined structural features that impart its characteristic color and chemical properties. While some physical data are readily available, further experimental determination of properties such as the melting point and detailed spectroscopic analyses would be beneficial for a more complete characterization. The provided synthesis and analytical protocols offer a solid foundation for researchers working with this compound. This guide serves as a centralized repository of current knowledge to facilitate future research and development efforts.

References

Crystal Structure Analysis of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, a complete single-crystal X-ray diffraction analysis for the specific compound 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol has not been identified. Therefore, this document serves as a detailed technical guide and template, outlining the requisite experimental protocols, data presentation structures, and analytical workflows that would be employed for such an analysis. The quantitative data herein is illustrative.

Introduction

Azo compounds, characterized by the R-N=N-R' functional group, are a significant class of molecules with applications ranging from dyes and pigments to photoswitchable materials and potential therapeutic agents. The compound 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol, with its extended π-system and potential for intramolecular hydrogen bonding, presents a subject of interest for structural elucidation. Understanding its three-dimensional structure is paramount for rationalizing its physicochemical properties and for guiding the design of new functional materials.

This whitepaper details the methodological approach for the synthesis, purification, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and materials science.

Synthesis and Crystallization

The synthesis of the title compound would likely proceed via a multi-step diazotization and coupling reaction. A plausible synthetic pathway is outlined in the workflow diagram below.

General Synthesis Protocol

A solution of 4-nitroaniline would be diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt would then be coupled with 2-methoxyaniline. The product of this first coupling reaction would then be subjected to a second diazotization and coupling reaction with phenol to yield the final product, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol.

Purification and Crystallization

The crude product would be purified by column chromatography over silica gel. Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement in a crystal, including unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal of the title compound would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement parameters for the title compound would be summarized in a structured table for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol

ParameterValue (Illustrative)
Chemical formulaC₁₉H₁₅N₅O₄
Formula weight377.36 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.23(3)°
c = 12.345(5) Å, γ = 90°
Volume1860.1(13) ų
Z4
Density (calculated)1.347 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)784
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected10123
Independent reflections4250 [R(int) = 0.045]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params4250 / 0 / 254
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.055, wR₂ = 0.152
R indices (all data)R₁ = 0.078, wR₂ = 0.168
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

BondLength (Å)AngleDegrees (°)
N1=N21.25(1)C1-N1-N2113.5(8)
N2-C71.42(1)N1-N2-C7114.2(7)
N3=N41.26(1)C10-N3-N4113.8(8)
N4-C131.41(1)N3-N4-C13114.5(7)
O1-C161.36(1)C1-C6-N(5)118.9(9)

Visualizations

Synthesis Workflow

G cluster_0 Step 1: First Diazotization and Coupling cluster_1 Step 2: Second Diazotization and Coupling A 4-Nitroaniline B Diazonium Salt Intermediate 1 A->B NaNO2, HCl, 0-5°C D Intermediate Azo Compound B->D C 2-Methoxyaniline C->D Coupling E Intermediate Azo Compound F Diazonium Salt Intermediate 2 E->F NaNO2, HCl, 0-5°C H Final Product F->H G Phenol G->H Coupling

Caption: Plausible two-step synthesis pathway for the title compound.

Crystal Structure Analysis Workflow

G A Single Crystal Growth B Crystal Selection and Mounting A->B C X-ray Diffraction Data Collection B->C D Data Reduction and Correction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the specific crystal structure of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol is not currently available in the public domain, this whitepaper provides a comprehensive methodological framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, along with the structured templates for data presentation, serve as a valuable guide for researchers undertaking the structural elucidation of this or similar novel azo compounds. The successful determination of its crystal structure will be crucial for a deeper understanding of its structure-property relationships and for unlocking its full potential in various scientific and technological applications.

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Characteristics

The intricate structure of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- suggests a complex UV-Vis absorption spectrum with multiple bands spanning both the UV and visible regions. The coloration and spectral properties of azo dyes are dictated by the π-π* and n-π* electronic transitions within the delocalized system of the molecule. The presence of two azo (-N=N-) linkages, connecting three aromatic rings with varied electronic functionalities, will result in an extended conjugated system, which typically leads to bathochromic (red) shifts of the absorption maxima (λmax) into the visible region.

The overall spectrum is expected to be a composite of the absorptions from several key structural motifs:

  • The Azobenzene Core: The fundamental chromophore is the azobenzene unit. Unsubstituted azobenzene typically displays a strong π-π* transition band around 320 nm and a weaker n-π* transition band in the 440 nm region.

  • Bis-Azo System: The presence of a second azo group extends the conjugation, which is expected to cause a significant bathochromic shift of the primary π-π* absorption band, likely moving it well into the 350-400 nm range or even further into the visible spectrum. Bis-azo dyes are known for their intense colors due to this extended conjugation.[1][2]

  • Substituent Effects: The electronic nature of the substituents on the aromatic rings will further modulate the absorption spectrum:

    • Phenolic Group (-OH): As a strong electron-donating group (auxochrome), the hydroxyl group on the terminal phenol ring will likely cause a bathochromic shift and an increase in the molar absorptivity (a hyperchromic effect) of the longest wavelength absorption band. Phenol-containing azo dyes typically show absorption maxima in the 300-400 nm range.[3]

    • Nitro Group (-NO₂): This strong electron-withdrawing group on the other terminal ring will create a significant push-pull system across the conjugated backbone. This donor-acceptor character is known to cause a substantial red shift in the absorption spectrum, often resulting in deep coloration.

    • Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group. Its position on the central phenyl ring will influence the overall electron density of the conjugated system, likely contributing to a further bathochromic shift. Studies on o-methoxyaniline-terminated azo dyes have shown that electron-donating groups lead to a red-shift in the λmax.[4]

Given these structural features, a plausible UV-Vis absorption profile for the target compound is summarized in the table below.

Table 1: Predicted UV-Vis Absorption Data
Predicted TransitionWavelength Range (λmax)Associated Structural FeaturesExpected Molar Absorptivity (ε)
π-π* (Band 1)~260-280 nmBenzene ring absorptions (E-band)High
π-π* (Band 2)~380-450 nmExtended conjugation of the bis-azo systemVery High
n-π* / Intramolecular Charge Transfer~480-550 nmPush-pull system (Phenol to Nitro group)Moderate to High

It is also important to consider the phenomenon of solvatochromism , where the position of the λmax can shift depending on the polarity of the solvent used for the measurement.[5][6][7] Polar solvents may stabilize the excited state differently than non-polar solvents, leading to observable shifts in the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of the target compound.

Materials and Instrumentation
  • Analyte: Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), or dichloromethane). The choice of solvent may depend on the solubility of the compound and the desired solvatochromic investigation.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1700 or similar).[8]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.[9]

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.[10]

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the solid dye.

    • Dissolve the dye in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration, typically in the range of 10⁻³ M.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to obtain a working concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 A.U.). A common concentration for azo dyes is in the micromolar range, for instance, 5 x 10⁻⁵ M.[8]

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.[11]

    • Set the desired wavelength range for the scan, for example, from 200 nm to 800 nm, to capture all relevant electronic transitions.[12]

    • Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with a small amount of the working solution.

    • Fill the cuvette with the working solution to about three-quarters full.[12]

    • Ensure there are no air bubbles and that the outside of the cuvette is clean and dry.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).[13]

    • Record the absorbance value at each λmax.

    • If the concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M in Ethanol) working Prepare Working Solution (e.g., 5x10⁻⁵ M) stock->working Serial Dilution blank Run Baseline Correction (Solvent Blank) working->blank sample Measure Sample Spectrum (200-800 nm) blank->sample peaks Identify λmax and Absorbance sample->peaks beer Calculate Molar Absorptivity (ε) (Beer-Lambert Law) peaks->beer

Caption: Workflow for UV-Vis spectral analysis.

Diagram 2: Structure-Property Relationship

G cluster_donors Electron Donating Groups cluster_acceptors Electron Withdrawing Group cluster_system Conjugated System compound Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- phenol Phenol (-OH) compound->phenol methoxy Methoxy (-OCH₃) compound->methoxy nitro Nitro (-NO₂) compound->nitro bis_azo Bis-Azo Bridge (-N=N-Ar-N=N-) compound->bis_azo effect Modulation of UV-Vis Absorption Spectrum phenol->effect Bathochromic Shift (Red Shift) methoxy->effect Bathochromic Shift (Red Shift) nitro->effect Bathochromic Shift (Push-Pull Effect) bis_azo->effect Extended Conjugation (Strong Bathochromic Shift)

References

A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diazotization and azo coupling reactions, the cornerstone of azo dye synthesis. Azo dyes represent the largest and most important class of synthetic colorants, with widespread applications in the textile, printing, and pharmaceutical industries.[1][2] Their synthesis is a classic example of electrophilic aromatic substitution. This document details the underlying mechanisms, provides comprehensive experimental protocols, summarizes key quantitative data, and outlines critical safety considerations.

The Diazotization Reaction: Formation of the Diazonium Salt

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction, first reported by Peter Griess in 1858, is fundamental to the synthesis of azo compounds.[3][4] The reaction typically involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]

1.1. Reaction Mechanism

The diazotization mechanism proceeds through several key steps.[3][5] Initially, sodium nitrite reacts with the excess mineral acid to form nitrous acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[3][7] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follow, ultimately yielding the aryl diazonium ion.[3]

Diazotization_Mechanism Diazotization Reaction Mechanism NaNO2 NaNO₂ + H⁺ (from HCl) HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation H2ONO H₂O⁺-N=O HNO2->H2ONO + H⁺ NO_ion N≡O⁺ (Nitrosonium Ion) H2ONO->NO_ion - H₂O invis1 NO_ion->invis1 ArNH2 Ar-NH₂ (Primary Aromatic Amine) ArNH2->invis1 ArNH2NO Ar-NH₂⁺-N=O invis2 ArNH2NO->invis2 ArN2OH Ar-N=N-OH (Diazohydroxide) invis3 ArN2OH->invis3 ArN2 Ar-N₂⁺ (Aryl Diazonium Ion) invis1->ArNH2NO invis2->ArN2OH invis3->ArN2

Diagram of the diazotization reaction mechanism.

1.2. Critical Reaction Parameters

The stability of the diazonium salt is a critical factor. Aryl diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[4][8] However, they are still prone to decomposition, especially at elevated temperatures.[6][9]

ParameterTypical Value/ConditionRationale
Temperature 0 - 5 °CTo prevent the unstable diazonium salt from decomposing and reacting with water to form phenol.[1][5][6]
pH Strongly Acidic (excess HCl)Ensures the formation of nitrous acid in situ and prevents premature coupling of the diazonium salt with the unreacted primary amine.[3][5]
Reagents NaNO₂, Mineral Acid (e.g., HCl)Sodium nitrite is the source of the nitrosonium ion, and the acid is the catalyst.[5]

The Azo Coupling Reaction: Formation of the Azo Dye

The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion acts as the electrophile.[10][11] It reacts with an electron-rich aromatic compound, known as the coupling component, to form the characteristic azo (-N=N-) linkage.[1][2]

2.1. Reaction Mechanism

The diazonium ion is a weak electrophile and thus requires a highly activated aromatic ring to react.[12] Common coupling components include phenols, naphthols, and aromatic amines.[13][14] The substitution typically occurs at the para position relative to the activating group, unless this position is blocked, in which case ortho substitution occurs.[11][15]

Azo_Coupling_Mechanism Azo Coupling Reaction Mechanism (with Phenol) ArN2 Ar-N₂⁺ (Aryl Diazonium Ion) invis1 ArN2->invis1 Phenol Phenol (Coupling Component) Phenoxide Phenoxide Ion (Activated) Phenol->Phenoxide Phenoxide->invis1 Intermediate Sigma Complex (Intermediate) AzoDye Ar-N=N-Ar'-OH (Azo Dye) Intermediate->AzoDye - H⁺ (Deprotonation) invis1->Intermediate

Diagram of the azo coupling mechanism with a phenol.

2.2. Critical Reaction Parameters

The pH of the reaction medium is the most crucial factor in the coupling stage, as it controls the reactivity of both the diazonium salt and the coupling component.[11]

ParameterCoupling with PhenolsCoupling with AminesRationale
Optimal pH Weakly Alkaline (pH 9-10)[16]Weakly Acidic (pH 4-5)[16]Phenols: Alkaline conditions deprotonate the hydroxyl group to form the more strongly activating phenoxide ion.[17] Amines: Acidic conditions prevent the diazonium ion from converting to an unreactive diazohydroxide, while keeping the amine group sufficiently nucleophilic.
Temperature 0 - 5 °C0 - 5 °CLow temperature is maintained to ensure the stability of the diazonium salt throughout the coupling process.[6]

Experimental Protocols

This section provides a generalized workflow for azo dye synthesis and a specific, detailed protocol for the preparation of Methyl Orange, a common acid-base indicator.[18]

3.1. General Experimental Workflow

The synthesis follows a logical sequence of preparing the reactants, executing the two core reactions at controlled temperatures, and finally isolating and purifying the product.

Azo_Dye_Workflow General Experimental Workflow for Azo Dye Synthesis start Start prep_amine Prepare Amine Solution (e.g., Dissolve in acid/base) start->prep_amine prep_coupler Prepare Coupling Component Solution start->prep_coupler diazotization Diazotization (Add NaNO₂ solution at 0-5 °C) prep_amine->diazotization coupling Azo Coupling (Mix diazonium salt and coupler at 0-5 °C) prep_coupler->coupling diazotization->coupling isolate Isolate Crude Product (e.g., Salting out, Vacuum Filtration) coupling->isolate purify Purify Product (e.g., Recrystallization) isolate->purify analyze Characterize Product (Yield, MP, Spectroscopy) purify->analyze end End analyze->end

Generalized workflow for synthesizing an azo dye.

3.2. Detailed Protocol: Synthesis of Methyl Orange

This protocol is adapted from established laboratory procedures for the synthesis of methyl orange from sulfanilic acid and N,N-dimethylaniline.[18][19][20]

Materials:

  • Sulfanilic acid (anhydrous)

  • Sodium carbonate (anhydrous)

  • Sodium nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 3 M or 10%)

  • Sodium chloride (for salting out)

  • Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid [18]

  • In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gently warming.

  • Cool the resulting solution under tap water and add 0.5 g of sodium nitrite, stirring until it is fully dissolved.

  • In a separate 200 mL beaker, prepare a mixture of approximately 8 g of crushed ice and 1.3 mL of concentrated HCl.

  • Pour the sulfanilic acid/sodium nitrite solution into the ice/HCl mixture. A fine, white precipitate of the diazonium salt should form within a few minutes. Keep this suspension in an ice bath.

Part B: Azo Coupling [18][19]

  • In a test tube, prepare the coupling solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

  • Slowly add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension while stirring continuously.

  • Gradually add approximately 8.5 mL of 3 M sodium hydroxide solution with stirring.[18] The mixture will turn from a reddish color to a yellowish-orange as the sodium salt of methyl orange is formed.[21]

Part C: Isolation and Purification [19][21]

  • Heat the reaction mixture to boiling to dissolve the dye precipitate.

  • Add approximately 5-10 g of sodium chloride to "salt out" the methyl orange, which decreases its solubility in the aqueous solution.[20] Continue heating until the salt dissolves.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the methyl orange crystals by vacuum filtration, washing them with a small amount of cold, saturated NaCl solution, followed by a cold water wash.[20]

  • Dry the product thoroughly to obtain the final yield.

Quantitative Data Summary

The efficiency of azo dye synthesis is influenced by precise control over stoichiometry and reaction conditions. The following table summarizes quantitative data from a representative synthesis of a reddish-pink azo dye derived from sulfamethoxazole and 4-methoxyphenol.[22]

ParameterValueReference
Reactants Sulfamethoxazole, 4-methoxyphenol[22]
Reaction Temperature 0 - 5 °C[22]
Coupling Medium Alkaline[22]
Product Yield 84%[22]
Melting Point 220 °C[22]
λmax (UV-Vis) 495 nm[22]

Note: Yields can vary significantly based on the specific reactants, reaction scale, and purification efficiency. One reported synthesis of an azo dye from 4-nitroaniline and salicylic acid yielded 116.33%, which was attributed to the presence of unreacted reagents in the final product.[23]

Applications in Drug Development and Research

While primarily known as dyes, the principles of diazotization and coupling are relevant in the pharmaceutical sciences.

  • Prodrug Synthesis: The first sulfa drug, Prontosil, is an azo compound that is metabolized in vivo to release the active antibacterial agent, sulfanilamide.[14]

  • Analytical Reagents: The Pauly reaction uses azo coupling to detect tyrosine or histidine residues in proteins.[14] Azo dyes are also widely used as pH indicators, like methyl orange, in titrations.[18]

  • Pharmaceutical Intermediates: Diazonium salts are versatile intermediates that can be reacted with a range of nucleophiles to produce various active pharmaceutical ingredients (APIs) and their precursors.[5]

Safety Precautions

  • Toxicity: Many aromatic amines, such as aniline and its derivatives (e.g., N,N-dimethylaniline), are toxic, potential carcinogens, and can be absorbed through the skin.[19][20][24] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Corrosive Reagents: Concentrated acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.[18][24] Handle with extreme care.

  • Explosion Hazard: While aryl diazonium salts are relatively stable in cold aqueous solutions, they can be explosive when isolated in a dry, solid state.[1][8] It is imperative to use them in solution immediately after preparation and avoid any attempt to isolate them unless specific, safe protocols are followed.

References

A Technical Guide to the Research Applications of Nitrophenyl Azo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl azo compounds, a class of organic molecules characterized by the presence of a nitro group (-NO₂) and an azo bridge (-N=N-), have emerged as versatile scaffolds in various scientific disciplines. Their unique electronic and structural properties, arising from the interplay between the electron-withdrawing nitro group and the photoresponsive azo moiety, have made them the subject of intense research. This technical guide provides an in-depth exploration of the core research applications of nitrophenyl azo compounds, with a focus on their utility in medicinal chemistry, as photoswitchable tools for biological systems, and as sensitive chemosensors. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to facilitate their practical application in the laboratory.

Core Applications and Methodologies

The research applications of nitrophenyl azo compounds are broad, spanning from the development of new therapeutic agents to the creation of sophisticated molecular tools for probing biological systems. This section will delve into the key areas of their utility, providing detailed experimental protocols and quantitative data to support their implementation.

Medicinal Chemistry: A Scaffold for Bioactive Agents

Nitrophenyl azo compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The nitro group often plays a crucial role in their mechanism of action, particularly in antimicrobial applications, where its reduction can lead to the formation of cytotoxic reactive nitrogen species.

This protocol outlines a common method for assessing the antibacterial efficacy of newly synthesized nitrophenyl azo compounds.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10⁵-10⁶ colony-forming units (CFU)/mL.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the bacterial inoculum.

  • Well Preparation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

  • Application of Test Compounds: A defined volume of the nitrophenyl azo compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

The following tables summarize the inhibitory activities of various nitrophenyl azo compounds against different biological targets.

Table 1: Antibacterial and Antifungal Activity of Selected Nitrophenyl Azo Compounds [1][2]

CompoundMicroorganismInhibition Zone (mm)MIC (µg/mL)
(E)-4-((2-nitrophenyl)diazenyl)benzene-1,3-diolStaphylococcus aureusResistant-
Escherichia coliResistant-
Candida albicans15-
(E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diolStaphylococcus aureus18-
Escherichia coli16-
Candida albicans18-
(E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diolStaphylococcus aureus17-
Escherichia coli15-
Candida albicans17-
Azo compound with NO₂ at meta positionStaphylococcus aureus39-
Azo compound with NO₂ at ortho positionCandida krusei42-
Tellurated azo compoundStaphylococcus aureusup to 43up to 10

Table 2: Enzyme Inhibition and Anticancer Activity of Nitrophenyl Azo Derivatives [3][4][5]

CompoundTargetIC₅₀ Value
N-nitrophenyl derivative (Type-B)Acetohydroxyacid synthase (AHAS)25-177 µM
Azo-dye PH011669Chorismate synthase (PbCS)10 ± 1 µM
3-Nitrophenyl boronic acidProstate Specific Antigen (PSA)Inhibition observed
Azo derivative of 4-hydroxycoumarinHuman promyelocytic leukemia (NB-4)0.880 µM
Azo derivative of 4-hydroxycoumarinHuman colon cancer (HCT-116)21.5 µg/mL
Azo derivative of 4-hydroxycoumarinHuman breast cancer (MCF-7)28 µg/mL

The antimicrobial activity of many nitro-containing compounds is believed to stem from the intracellular reduction of the nitro group. This process can generate reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[6]

G cluster_cell Bacterial Cell NitrophenylAzo Nitrophenyl Azo Compound Nitroreductase Nitroreductase Enzymes NitrophenylAzo->Nitroreductase Reduction ReactiveIntermediates Reactive Nitrogen Intermediates (e.g., nitroso, hydroxylamino) Nitroreductase->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Covalent Binding & Oxidative Stress CellDeath Cell Death DNA_Damage->CellDeath

Caption: Proposed mechanism of antimicrobial activity of nitrophenyl azo compounds.

Photoswitches for Biological Systems: Spatiotemporal Control of Function

The azobenzene core of nitrophenyl azo compounds allows for reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This light-induced change in molecular geometry can be harnessed to remotely control biological processes with high spatiotemporal precision. Applications include the photocontrol of enzyme activity, ion channel function, and gene expression.

This protocol describes a general method for using a photoswitchable nitrophenyl azo compound to modulate the activity of an ion channel in cultured cells.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with the gene encoding the ion channel of interest.

  • Application of the Photoswitch: The photoswitchable nitrophenyl azo compound is added to the cell culture medium at a predetermined concentration.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the ion channel activity.

  • Photoisomerization: The cells are irradiated with light of a specific wavelength (e.g., UV or visible light) to induce isomerization of the photoswitch.

  • Data Acquisition: The ion channel currents are recorded before, during, and after irradiation to assess the effect of photoswitching on channel function.

  • Reversibility: The reversibility of the photocontrol is tested by irradiating with a different wavelength of light to induce back-isomerization.

The efficiency and utility of a photoswitch are determined by its photophysical properties, as summarized in the table below.

Table 3: Photophysical Properties of Selected Azobenzene Photoswitches [7][8][9]

Photoswitch ClassIsomerization Wavelength (trans → cis)Thermal Half-life (cis → trans)Key Features
Azobenzene~320 nmHours to daysPrototypical photoswitch, often requires UV light.
Hemi-azothiophenesRed-shifted (e.g., 365 nm)Up to 279 years (predicted)Red-shifted absorption and long thermal stability of the cis isomer.
Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ)~362 nm (in water)7-8 minutesUsed for photocontrol of ion channels.
Red-shifted QAQ derivativesVisible lightFast relaxationDesigned for in vivo applications with better tissue penetration.

Photoswitchable ligands can be designed to bind to and modulate the activity of receptors in a light-dependent manner. For example, a photoswitchable agonist can be designed to bind to a ligand-gated ion channel in one isomeric state but not the other, allowing for optical control of channel gating.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Receptor Ligand-Gated Ion Channel IonFlow_Closed Ion Flow (Closed) Receptor->IonFlow_Closed IonFlow_Open Ion Flow (Open) Receptor->IonFlow_Open Trans_Ligand Trans-Isomer (Inactive) Trans_Ligand->Receptor No Binding Light_UV UV Light Trans_Ligand->Light_UV Cis_Ligand Cis-Isomer (Active) Cis_Ligand->Receptor Binding Light_Vis Visible Light or Thermal Relaxation Cis_Ligand->Light_Vis Light_UV->Cis_Ligand Light_Vis->Trans_Ligand

Caption: Photocontrol of a ligand-gated ion channel using a photoswitchable ligand.

Chemosensors: Visual and Spectroscopic Detection of Analytes

The chromophoric nature of nitrophenyl azo compounds makes them excellent candidates for the development of colorimetric and fluorescent chemosensors. The binding of an analyte to a receptor unit appended to the azo dye can induce a change in its electronic properties, resulting in a detectable change in color or fluorescence. These sensors have been developed for a variety of analytes, including metal ions and anions.

This protocol provides a general procedure for the preliminary evaluation of a nitrophenyl azo compound as a colorimetric chemosensor for metal ions.

  • Preparation of Solutions: Stock solutions of the nitrophenyl azo compound (chemosensor) and various metal ion salts are prepared in a suitable solvent (e.g., acetonitrile).

  • Preliminary Screening: To a solution of the chemosensor, an excess (e.g., 20 equivalents) of each metal ion is added. The color of the solution is observed by the naked eye.

  • Spectrophotometric Titration: For metal ions that induce a color change, a spectrophotometric titration is performed. The UV-Vis spectrum of the chemosensor is recorded upon the incremental addition of the metal ion.

  • Data Analysis: The change in absorbance at a specific wavelength is plotted against the concentration of the metal ion to determine the binding stoichiometry and association constant. The limit of detection (LOD) is also calculated.

The performance of a chemosensor is characterized by its selectivity, sensitivity (limit of detection), and binding affinity, as shown in the table below.

Table 4: Sensing Properties of Selected Azo Dye-Based Chemosensors [10][11]

ChemosensorAnalyteSolvent SystemLimit of Detection (LOD)
Thiazolo[4,5-b]pyridine-based azo dye (TPN1)Cu²⁺Methanol-
Sn²⁺Methanol-
Al³⁺Methanol-
Arsenazo III with Cu²⁺OxalateAqueous3.04 x 10⁻⁹ mol L⁻¹
Eriochrome Black T with Ni²⁺CN⁻Aqueous0.15 µmol L⁻¹

The development of a new chemosensor involves a systematic process from design and synthesis to performance evaluation.

G cluster_workflow Chemosensor Development Workflow Design 1. Design & Synthesis of Nitrophenyl Azo Chemosensor Characterization 2. Structural Characterization (NMR, IR, MS) Design->Characterization Screening 3. Preliminary Screening (Naked-eye detection) Characterization->Screening Titration 4. Spectrophotometric Titration Screening->Titration Analysis 5. Data Analysis (Binding Constant, LOD) Titration->Analysis Application 6. Application in Real Samples Analysis->Application

Caption: A typical workflow for the development and evaluation of a new nitrophenyl azo-based chemosensor.

Conclusion

Nitrophenyl azo compounds represent a privileged structural motif with a remarkable range of research applications. Their facile synthesis and tunable properties make them attractive candidates for the development of new drugs, sophisticated molecular probes, and sensitive analytical reagents. The detailed protocols, quantitative data, and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of these versatile molecules in their own investigations. As our understanding of the fundamental properties of nitrophenyl azo compounds continues to grow, so too will the scope of their applications in addressing pressing challenges in science and medicine.

References

Literature review of bis-azo dyes containing a methoxy group

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis, properties, and applications of bis-azo dyes incorporating methoxy groups reveals a versatile class of compounds with significant relevance in textiles, materials science, and biomedical research. The presence of the methoxy (-OCH3) group, an electron-donating substituent, plays a crucial role in modifying the electronic and steric characteristics of the dye molecules, thereby influencing their color, stability, and functional properties.

Synthesis and Characterization

The primary synthetic route for methoxy-containing bis-azo dyes involves a two-step diazotization-coupling reaction. This process begins with the diazotization of an aromatic diamine, which is then coupled with a methoxy-substituted aromatic compound, such as methoxyphenols or their derivatives[1]. A common precursor is 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid, valued for its UV absorbing capabilities[2][3]. The synthesis is typically performed in a cold, aqueous medium to ensure the stability of the intermediate diazonium salt[4][5].

Characterization of the resulting dyes relies on a suite of spectroscopic and analytical techniques. Elemental analysis confirms the empirical formula, while Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure, and UV-Visible spectroscopy is employed to determine the absorption maxima (λmax), which is directly related to the color of the dye[1][2][6]. The purity of the synthesized compounds is often verified using thin-layer chromatography (TLC)[2][3].

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product & Purification A Aromatic Diamine D Step 1: Diazotization (0-5 °C) A->D B Methoxy-containing Coupling Component E Step 2: Azo Coupling B->E C Sodium Nitrite (NaNO2) + Acid (e.g., HCl) C->D D->E Bis-diazonium Salt Intermediate F Crude Bis-Azo Dye E->F G Purification (Recrystallization/Filtration) F->G H Pure Methoxy-Substituted Bis-Azo Dye G->H

General synthesis workflow for methoxy-substituted bis-azo dyes.
Experimental Protocol: General Synthesis

A generalized protocol for the synthesis of these dyes, based on common literature procedures, is as follows[2][4]:

  • Diazotization: An aromatic diamine is dissolved in a solution of concentrated hydrochloric acid and water. The mixture is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature and stirring continuously. The reaction is stirred for an additional period to ensure complete formation of the bis-diazonium salt.

  • Coupling Reaction: The methoxy-substituted coupling component is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) and cooled to 0-5°C. The freshly prepared bis-diazonium salt solution is added slowly to this solution under vigorous stirring. The pH is carefully maintained within a specific range (often slightly acidic to neutral) by the simultaneous addition of a base like sodium carbonate solution[2].

  • Isolation and Purification: After stirring for several hours, the precipitated dye is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like acetone or ethanol[2][3].

Physicochemical Properties

The incorporation of methoxy groups significantly impacts the physicochemical properties of bis-azo dyes, including their thermal stability, spectroscopic behavior, and potential for forming liquid crystalline phases.

Spectroscopic Properties

The UV-Visible absorption spectra of these dyes are of primary interest, with λmax values typically ranging from 420 nm to over 630 nm, corresponding to colors from yellow and red to blue and brown[7][8]. The position of the methoxy group influences the electronic properties; ortho- and para-substituted methoxy groups can enhance conjugation and lead to a bathochromic (red) shift in the absorption maximum[9]. The spectra can also be sensitive to solvent polarity (solvatochromism) and pH, making some derivatives potential pH indicators[10][11].

Dye/Derivative Classλmax (nm)Solvent/MediumReference
Bis(hetaryl)azo Dyes427 - 631Various[8]
2-Methoxy-5-nitroaniline Derivatives486 - 542Methanol[7]
Bis(4-amino-2-bromo-6-methoxy)azobenzene426 (Neutral), 640 (Azonium)DCM / DCM+TFA[12]
2,2'-(3,3'-dimethylbiphenyl...) Derivative464Methanol[13]
Benzidine-derived Dyes425 - 510DMF[14]

Table 1: Representative UV-Visible Absorption Maxima (λmax) for Methoxy-Containing Bis-Azo Dyes.

Thermal Stability

The thermal stability of bis-azo dyes is a critical parameter for applications in high-temperature dyeing processes and materials science. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)[15][16]. Studies show that factors such as molecular structure, substituents, and intermolecular hydrogen bonding influence thermal decomposition temperatures[15][17]. For example, one study reported a methoxy-containing bis-azo dye that was thermally stable up to 290°C[13]. The rigidity of the molecular structure generally correlates with higher thermal stability[15][16].

Compound TypeDecomposition Temp. (°C)Analytical MethodKey FindingReference
Bisazo Tröger Base AnalogsVariableDSCStability influenced by substituents and rigidity.[15][16]
Bis(hetaryl)azo Dyes~230 - 315TGAPyridone derivative showed higher stability.[8]
Azo dye derivativeStarts at 290TGADeemed to have good thermal stability.[13]

Table 2: Thermal Properties of Selected Azo and Bis-Azo Dyes.

Liquid Crystalline Properties

The rigid, rod-like structure of many azo compounds makes them excellent candidates for forming liquid crystals (LCs). The presence and position of substituents like the methoxy group can significantly influence mesomorphic behavior[18][19]. The formation of liquid crystal phases (e.g., nematic, smectic) is dependent on factors like the length of terminal alkyl chains, overall molecular geometry, and intermolecular interactions[20][21]. Methoxy groups can affect the molecular packing and dipole moment, thereby influencing the stability and type of mesophase formed[19].

G cluster_factors Molecular Structural Factors cluster_phases Resulting Mesophases A Rigid Core (Aromatic rings, Azo links) E Intermolecular Forces (van der Waals, Dipole-Dipole) A->E B Molecular Geometry (Linearity, Planarity) B->E C Flexible Terminal Groups (e.g., Alkoxy chains) C->E D Substituents (e.g., Methoxy Group) D->E F Formation of Liquid Crystalline Phases (Mesomorphism) E->F G Nematic Phase F->G H Smectic Phase F->H

Key structural factors influencing liquid crystal properties.

Applications

Methoxy-substituted bis-azo dyes are utilized in a variety of fields, with textile dyeing and biomedical applications being the most prominent.

Textile Dyeing

These compounds are widely used as disperse and acid dyes for coloring synthetic and natural fibers such as polyester, nylon, wool, and silk[3][7][22]. The methoxy group can improve the affinity of the dye for the fiber and enhance the brightness of the shade. The performance of a dye is assessed by its exhaustion and fixation percentages, color strength (K/S value), and fastness properties (resistance to light, washing, rubbing, and perspiration)[2][19]. Many methoxy-containing bis-azo dyes exhibit good to excellent fastness properties, making them commercially valuable[2][3][7].

Fiber TypeDye ClassFastness Ratings (Light/Washing)Reference
Wool & SilkBisazo-acid dyesVery Good to Excellent[2]
Polyester & Nylon 66Disazo disperse dyesGood (5-6) / Good[7]
PolyesterAzo disperse dyesExcellent[10]
Wool & SilkAcid azo dyesExcellent to Very Good[3]
PolyesterLaterally substituted azo dyesExcellent[19]

Table 3: Summary of Dyeing Performance on Various Textile Fibers.

Experimental Protocol: Dyeing of Polyester Fabric

A representative procedure for high-temperature dyeing of polyester is as follows[7]:

  • Dye Bath Preparation: A dye bath is prepared containing the disperse dye, a dispersing agent, and water. The pH is adjusted to an acidic value (e.g., 5.0) using acetic acid.

  • Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to 130-135°C under pressure, and dyeing is continued at this temperature for 60 minutes.

  • Reduction Clearing: After dyeing, the fabric is rinsed and subjected to a "reduction clearing" treatment. This involves treating the fabric in a bath containing sodium hydroxide and sodium hydrosulphite at around 85°C for 10 minutes to remove unfixed surface dye.

  • Final Wash: The fabric is then washed thoroughly with water and dried.

Biological and Medicinal Applications

A growing area of research is the biological activity of azo dyes. Several studies have shown that bis-azo dyes, including those with methoxy groups, possess significant antimicrobial and antifungal properties[23][24][25][26]. The mechanism of action is often related to the dye's ability to interfere with microbial metabolic processes. This has opened up possibilities for developing antimicrobial textiles or new therapeutic agents. Additionally, some azo dye derivatives are being investigated for their antitumor and antioxidant activities[27].

G A Synthesized Bis-Azo Dye B Prepare Stock Solution (e.g., in DMSO) A->B F Add Dye Solutions to Wells B->F C Select Test Microorganisms (Bacteria/Fungi) D Prepare Agar Plates with Microbial Culture C->D E Agar Well Diffusion Method D->E E->F G Incubate Plates (e.g., 24-48h at 37°C) F->G H Measure Zone of Inhibition (mm) G->H I Data Analysis & Comparison with Standard Antibiotic H->I

Typical workflow for antimicrobial activity screening of dyes.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of CAS 19800-42-1 (Disperse Orange 29)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of CAS 19800-42-1, chemically known as Disperse Orange 29, using preparative High-Performance Liquid Chromatography (HPLC). The method is designed to yield high-purity material suitable for research and development applications.

Introduction

This compound is a monoazo dye used in the textile industry. For research and development purposes, such as in the evaluation of its biological properties or as a reference standard, a high degree of purity is essential. Reversed-phase HPLC is a powerful technique for the purification of such organic compounds due to its high resolution and scalability. This application note details a robust preparative HPLC method for the purification of this compound, developed by scaling up an initial analytical method.

Experimental Overview

The purification strategy involves an initial analytical-scale separation to determine the retention characteristics of this compound, followed by a scaled-up preparative-scale separation for purification. The workflow is illustrated in the diagram below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_post_prep Post-Purification Sample_Prep Dissolve Crude Sample in Acetonitrile/Water Analytical_Run Analytical HPLC Run (C18 Column) Sample_Prep->Analytical_Run Method_Dev Determine Retention Time & Optimize Gradient Analytical_Run->Method_Dev Scale_Up Scale-Up Method (Flow Rate, Injection Vol.) Method_Dev->Scale_Up Preparative_Run Preparative HPLC Run (Larger C18 Column) Scale_Up->Preparative_Run Fraction_Collection Collect Fractions Based on UV Signal Preparative_Run->Fraction_Collection Purity_Analysis Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evap Evaporate Solvent from Pure Fractions Purity_Analysis->Solvent_Evap Final_Product Obtain Purified This compound Solvent_Evap->Final_Product

Caption: Experimental workflow for the HPLC purification of this compound.

Materials and Methods

Instrumentation and Columns
ParameterAnalytical HPLCPreparative HPLC
HPLC System Standard Analytical HPLC with UV-Vis DetectorPreparative HPLC with UV-Vis Detector & Fraction Collector
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Detector Wavelength 450 nm450 nm
Reagents and Solvents
ReagentGrade
Acetonitrile (ACN)HPLC Grade
WaterDeionized, >18 MΩ·cm
Formic Acid (FA)ACS Grade
Crude this compoundTechnical Grade

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of the crude this compound at a concentration of 10 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Analytical HPLC Method

This step is crucial for determining the retention time of this compound and for optimizing the separation from impurities.

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gradient 50-95% B over 15 minutes, hold at 95% B for 5 minutes
Preparative HPLC Method Development (Scale-Up)

The analytical method is scaled up for preparative purification. The scaling factor is calculated based on the cross-sectional area of the preparative column relative to the analytical column.

  • Flow Rate Scaling: The flow rate is increased proportionally to the square of the ratio of the column diameters.

  • Injection Volume Scaling: The injection volume is increased based on the ratio of the column volumes.

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 21.2 mL/min
Injection Volume 500 µL - 1000 µL (or until peak distortion is observed)
Gradient 50-95% B over 15 minutes, hold at 95% B for 5 minutes
Fraction Collection
  • Set the fraction collector to trigger collection based on the UV signal at 450 nm.

  • Define a threshold that is slightly above the baseline noise to initiate collection.

  • Collect the eluent corresponding to the main peak corresponding to this compound.

Post-Purification Analysis
  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions with a purity of >98%.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.

Quantitative Data Summary

The following table summarizes the expected results from the purification process.

ParameterAnalytical ScalePreparative Scale
Retention Time Approx. 10-12 minutesApprox. 10-12 minutes
Sample Load 0.1 mg5-10 mg per injection
Expected Purity >99% (for pure fractions)>99% (for pure fractions)
Expected Recovery N/A>85%

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of CAS 19800-42-1 (this compound). By following this method, researchers can obtain high-purity material suitable for a wide range of scientific applications. The principles of scaling up from an analytical to a preparative method described herein can also be adapted for the purification of other similar azo dyes.

Application of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- as a pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the use of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, also known as C.I. Disperse Orange 29, as a pH indicator. This azo dye, with the chemical formula C₁₉H₁₅N₅O₄ and a molecular weight of 377.35 g/mol , exhibits halochromic properties, signifying a color change in response to varying pH levels. While experimental data on its pKa value is limited, a predicted pKa of approximately 8.68 suggests its potential application as an indicator in the slightly alkaline range. These notes are intended for researchers, scientists, and professionals in drug development who require pH monitoring in relevant experimental setups.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) and are widely utilized as colorants in various industries.[1] A subset of these dyes, containing phenolic and other pH-sensitive functional groups, demonstrates halochromism, the ability to change color with pH. This property makes them suitable for application as acid-base indicators. Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- (henceforth referred to as DMNP) is a disazo dye that possesses a phenolic hydroxyl group and a nitro group, both of which can influence its electronic structure and color in response to changes in proton concentration. The predicted pKa value of 8.68 for the phenolic proton suggests a color transition in the slightly alkaline pH range, making it a candidate for titrations involving weak acids and strong bases.

Physicochemical Properties

A summary of the key physicochemical properties of DMNP is provided in Table 1.

PropertyValueReference
Chemical NamePhenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-
Common NameC.I. This compound[2]
CAS Number19800-42-1, 61902-11-2[2]
Molecular FormulaC₁₉H₁₅N₅O₄[3]
Molecular Weight377.35 g/mol [2]
Predicted pKa8.68
AppearanceOrange to palm red powder[2]

Table 1: Physicochemical Properties of DMNP

Principle of Operation as a pH Indicator

The function of DMNP as a pH indicator is attributed to the protonation and deprotonation of its phenolic hydroxyl group. The equilibrium between the protonated (acidic) and deprotonated (basic) forms of the molecule results in a change in the electronic conjugation of the chromophore, leading to a visible color change.

Figure 1: General principle of a pH indicator's color change.

In acidic to neutral solutions, DMNP is expected to exist predominantly in its protonated form, exhibiting a specific color. As the pH increases and surpasses the pKa value, the phenolic proton is abstracted, leading to the formation of the phenolate anion. This deprotonation extends the conjugated system of the molecule, causing a bathochromic shift (a shift to a longer wavelength of absorption) and resulting in a different color in alkaline solutions.

Experimental Protocols

Synthesis of DMNP

The synthesis of DMNP is a two-step diazotization and coupling process. A detailed protocol is outlined below, based on established methods for the preparation of this compound.

Materials:

  • p-Nitroaniline

  • o-Methoxyaniline (o-Anisidine)

  • Phenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Dispersing agent

Step 1: Synthesis of the Monoazo Intermediate

  • Prepare a solution of o-methoxyaniline.

  • In a separate vessel, dissolve p-nitroaniline in hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite to the p-nitroaniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • Slowly add the diazonium salt solution to the o-methoxyaniline solution. Control the pH of the reaction mixture.

  • Allow the reaction to proceed to completion. The resulting monoazo compound will precipitate.

  • Filter the precipitate, wash it with water, and dry it.

Step 2: Synthesis of DMNP (this compound)

  • Suspend the dried monoazo intermediate in hydrochloric acid and cool to 10-15 °C.

  • Add sodium nitrite solution to perform the second diazotization.

  • In a separate vessel, dissolve phenol in a sodium hydroxide solution and cool to 5 °C. Add sodium acetate and a dispersing agent.

  • Slowly add the second diazonium salt solution to the alkaline phenol solution while maintaining the pH at 5.6 and the temperature between 5-10 °C.

  • After the addition is complete, continue stirring for one hour.

  • Filter the resulting DMNP precipitate, wash it with water, and dry.

Figure 2: Workflow for the synthesis of DMNP.

Preparation of DMNP Indicator Solution

Materials:

  • DMNP powder

  • Ethanol (95%) or another suitable organic solvent

  • Deionized water

Procedure:

  • Accurately weigh a small amount of DMNP powder (e.g., 0.1 g).

  • Dissolve the powder in a minimal amount of 95% ethanol.

  • Dilute the solution with deionized water to the desired final volume (e.g., 100 mL) to obtain a 0.1% (w/v) indicator solution.

  • Store the solution in a well-stoppered bottle, protected from light.

Spectrophotometric Determination of pKa

The pKa of DMNP can be determined experimentally using spectrophotometry. This method relies on measuring the absorbance of the indicator solution at different pH values.

Materials and Equipment:

  • DMNP indicator solution

  • Buffer solutions of various known pH values (e.g., from pH 7 to 10)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a series of solutions with a constant concentration of DMNP in buffer solutions of varying pH.

  • Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 350-700 nm).

  • Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base).

  • Measure the absorbance of each solution at both λ_acid and λ_base.

  • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_base - A) / (A - A_acid)] where A is the absorbance of the mixture, A_base is the absorbance of the basic form, and A_acid is the absorbance of the acidic form at a specific wavelength.

  • A plot of pH versus log[(A_base - A) / (A - A_acid)] should yield a straight line with a y-intercept equal to the pKa.

Figure 3: Experimental workflow for pKa determination.

Applications in Titrimetry

Based on its predicted pKa of 8.68, DMNP is expected to be a suitable indicator for the titration of weak acids with strong bases, where the equivalence point lies in the slightly alkaline pH range. The anticipated color change would be from its acidic color to its basic color.

Example Titration: Acetic Acid with Sodium Hydroxide

  • Pipette a known volume of acetic acid solution into a flask.

  • Add 2-3 drops of the DMNP indicator solution.

  • Titrate with a standardized solution of sodium hydroxide.

  • The endpoint is reached when the solution undergoes a distinct and permanent color change.

Expected Results and Discussion

Safety and Handling

DMNP is a chemical dye and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- (C.I. This compound) shows promise as a pH indicator for applications in the slightly alkaline range, with a predicted pKa of 8.68. The protocols provided herein for its synthesis and application in pH determination offer a framework for its utilization in research and development. Further experimental validation of its pKa and a detailed characterization of its color transition are recommended for its definitive establishment as a reliable pH indicator.

References

Application Notes and Protocols for Colorimetric Metal Ion Detection Using Chrome Azurol S (CAS 1667-99-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Chrome Azurol S (CAS), a versatile chromogenic reagent, in the colorimetric determination of various metal ions. This method offers a simple, rapid, and sensitive means of quantifying metal ions in aqueous samples, making it a valuable tool in environmental monitoring, pharmaceutical analysis, and various research applications.

Principle of Detection

Chrome Azurol S is a dye that forms stable, colored complexes with a variety of metal ions. The formation of these complexes results in a distinct color change, which can be quantified spectrophotometrically. The assay is based on the chelation of a metal ion by the CAS molecule, which causes a shift in the maximum absorbance wavelength (λmax) of the dye. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, within a certain range, and follows the Beer-Lambert law. To enhance the sensitivity and stability of the metal-CAS complex, a surfactant such as cetyltrimethylammonium bromide (CTMAB) is often included in the reaction mixture.

Quantitative Data for Metal Ion-CAS Complexes

The following table summarizes the key spectrophotometric parameters for the determination of various metal ions using Chrome Azurol S.

Metal IonOptimal pHMaximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear Range
Aluminum (Al³⁺)4.6 - 5.5615 - 660 nm7.93 x 10⁴0 - 0.32 mg/L
Iron (Fe³⁺)4.8 - 5.7575 nm4.15 x 10⁴3.4 - 70 µg/50 mL
Copper (Cu²⁺)~6.0~610 nmNot readily availableNot readily available
Zirconium (Zr⁴⁺)4.2598 nm3.93 x 10³1 - 7 µg/mL

Note: The specific parameters can vary slightly depending on the experimental conditions, such as the type and concentration of buffer and surfactant used.

Experimental Protocols

This section provides a generalized protocol for the colorimetric determination of metal ions using Chrome Azurol S. This protocol can be adapted for specific metal ions by adjusting the pH and wavelength of measurement as indicated in the table above.

Materials:

  • Chrome Azurol S (CAS) solution (e.g., 0.1% w/v in deionized water)

  • Surfactant solution (e.g., 0.1% w/v Cetyltrimethylammonium bromide - CTMAB)

  • Buffer solution (e.g., Acetate buffer for pH 4-6)

  • Standard solutions of the target metal ion (e.g., 1000 ppm stock solution)

  • Deionized water

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagents:

    • CAS Solution: Dissolve the required amount of Chrome Azurol S in deionized water to obtain the desired concentration.

    • Surfactant Solution: Dissolve the required amount of CTMAB in deionized water. Gentle heating may be required to aid dissolution.

    • Buffer Solution: Prepare an acetate buffer solution of the desired pH by mixing appropriate volumes of acetic acid and sodium acetate solutions.

    • Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Collect the aqueous sample to be analyzed. If the sample contains suspended particles, filter it through a 0.45 µm filter.

    • If necessary, adjust the pH of the sample to be within the optimal range for the specific metal ion detection.

  • Colorimetric Reaction:

    • In a series of volumetric flasks (one for each standard, sample, and a blank), add a specific volume of the standard solution or sample.

    • To each flask, add the buffer solution to maintain the optimal pH.

    • Add the CTMAB solution to each flask and mix well.

    • Add the CAS solution to each flask, bring it to the final volume with deionized water, and mix thoroughly.

    • Allow the color to develop for a specified period (e.g., 15-30 minutes) at room temperature.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the maximum absorbance wavelength (λmax) for the specific metal-CAS complex.

    • Use the reagent blank (containing all reagents except the metal ion) to zero the spectrophotometer.

    • Measure the absorbance of each standard and sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve.

Visualizations

Signaling Pathway of Metal Ion Detection

The following diagram illustrates the chemical reaction mechanism underlying the colorimetric detection of a metal ion (Mⁿ⁺) using Chrome Azurol S.

G cluster_legend Reaction Components CAS Chrome Azurol S (Free Dye, Yellow-Orange) Complex Metal-CAS Complex (Colored, e.g., Blue-Violet) CAS->Complex + Mⁿ⁺ (Chelation) Metal Metal Ion (Mⁿ⁺) (Colorless in solution) Metal->Complex Legend Color change indicates complex formation

Caption: Chelation of a metal ion by Chrome Azurol S leads to the formation of a colored complex.

Experimental Workflow for Colorimetric Assay

This diagram outlines the key steps involved in the experimental protocol for the quantitative determination of metal ions using the Chrome Azurol S assay.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Analysis Reagents Prepare Reagents: - CAS Solution - Buffer - Surfactant - Metal Standards Mix Mix Reagents and Sample/ Standard in Volumetric Flasks Reagents->Mix Samples Prepare Samples: - Filter if necessary - Adjust pH Samples->Mix Develop Allow Color Development Mix->Develop Spectro Measure Absorbance at λmax using a Spectrophotometer Develop->Spectro Calibrate Construct Calibration Curve Spectro->Calibrate Quantify Determine Metal Ion Concentration in Sample Calibrate->Quantify

Caption: Step-by-step workflow for the colorimetric determination of metal ions using Chrome Azurol S.

Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the experimental determination of the solvatochromic properties of Reichardt's dye (Betaine 30). Solvatochromism, the change in the color of a solute with a change in the polarity of the solvent, is a phenomenon with significant implications in various fields, including chemical analysis, reaction kinetics, and understanding solute-solvent interactions at a molecular level.[1][2] Reichardt's dye is particularly notable for exhibiting one of the largest known solvatochromic effects, with its color spanning the entire visible spectrum depending on the solvent.[1] This makes it an excellent probe for characterizing solvent polarity.[3] This application note outlines the necessary materials, equipment, and a step-by-step procedure for measuring the absorption spectra of Reichardt's dye in a range of solvents and calculating the empirical solvent polarity parameter, ET(30).

Introduction

Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts due to the influence of the surrounding solvent medium.[2] This shift is a result of differential solvation of the ground and excited electronic states of the solvatochromic probe.[2] Reichardt's dye, a pyridinium-N-phenolate betaine, displays pronounced negative solvatochromism.[3] Its dipolar electronic ground state is stabilized to a greater extent by polar solvents compared to its less polar excited state.[4] This results in a larger energy gap for the π-π* transition in more polar solvents, leading to a hypsochromic shift (blue shift) of the absorption maximum.[2][4]

The position of the long-wavelength absorption band of Reichardt's dye is highly sensitive to the polarity of the solvent, making it an ideal indicator for quantifying solvent polarity.[5] The ET(30) scale, a widely used empirical scale of solvent polarity, is based on the transition energy of Reichardt's dye in different solvents.

Experimental Principle

The experimental procedure involves dissolving Reichardt's dye in a series of solvents with varying polarities and measuring the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax value is then used to calculate the molar transition energy (ET) using the following equation:

ET (kcal/mol) = 28591 / λmax (nm)

The ET(30) value for a given solvent is this calculated transition energy. By comparing the ET(30) values of different solvents, a quantitative measure of their relative polarities can be established.

Materials and Equipment

  • Reichardt's Dye (Betaine 30) , CAS 10081-39-7

  • A selection of solvents of varying polarities (e.g., diphenyl ether, chloroform, acetone, isopropanol, ethanol, methanol, water)

  • Volumetric flasks (10 mL or 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Experimental Protocol

  • Preparation of Stock Solution: Prepare a stock solution of Reichardt's dye in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mg/mL.

  • Preparation of Sample Solutions:

    • For each solvent to be tested, add a small aliquot (e.g., 20-100 µL) of the Reichardt's dye stock solution to a 10 mL volumetric flask.

    • Dilute to the mark with the respective solvent. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0).

  • Spectroscopic Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 800 nm.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the Reichardt's dye solution in the quartz cuvette.

    • Determine the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • For each solvent, record the λmax value.

    • Calculate the ET(30) value using the formula provided in Section 2.

    • Tabulate the results, including the solvent, the observed color of the solution, the λmax, and the calculated ET(30) value.

Data Presentation

The following table summarizes typical solvatochromic data for Reichardt's dye in a selection of common solvents.

SolventObserved Colorλmax (nm)ET(30) (kcal/mol)
Diphenyl etherRed81035.3
ChloroformViolet69741.0
AcetoneOrange67742.2
IsopropanolMagenta62745.6
EthanolPurple55051.9
MethanolGreenish-Blue51555.5
WaterYellow-Green45363.1

Experimental Workflow

experimental_workflow Experimental Workflow for Measuring Solvatochromism cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Reichardt's Dye Stock Solution prep_samples Prepare Sample Solutions in Various Solvents prep_stock->prep_samples spectro Acquire UV-Vis Spectrum (400-800 nm) prep_samples->spectro find_lambda Determine λmax spectro->find_lambda calculate_et30 Calculate ET(30) Value find_lambda->calculate_et30 tabulate Tabulate and Compare Data calculate_et30->tabulate

Caption: Workflow for solvatochromic analysis.

Logical Relationship of Solvatochromism

solvatochromism_logic Principle of Negative Solvatochromism cluster_solvent Solvent Polarity cluster_stabilization Energy State Stabilization cluster_energy_gap Transition Energy cluster_observation Spectroscopic Observation low_polarity Low Polarity Solvent gs_stabilization Ground State (GS) Stabilization low_polarity->gs_stabilization Less Stabilization high_polarity High Polarity Solvent high_polarity->gs_stabilization Greater Stabilization energy_gap Energy Gap (ΔE) (GS → ES) gs_stabilization->energy_gap es_stabilization Excited State (ES) Stabilization lambda_max λmax energy_gap->lambda_max Inverse Relationship color_obs Observed Color lambda_max->color_obs

Caption: Solvatochromism logical diagram.

Conclusion

The protocol described provides a robust and straightforward method for determining the solvatochromic properties of Reichardt's dye. This experiment not only offers a visually striking demonstration of solvent polarity effects but also provides quantitative data that can be used to rank solvents based on the empirical ET(30) scale. The understanding of such solute-solvent interactions is crucial for professionals in research and drug development, as solvent polarity can significantly influence reaction rates, chemical equilibria, and the properties of pharmaceutical formulations.

References

Application Notes and Protocols for the Quantification of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of the diazo compound Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- in solution. The methodologies described herein leverage common analytical techniques to ensure accuracy, sensitivity, and reproducibility.

Compound Information:

  • IUPAC Name: 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol

  • CAS Number: 19800-42-1

  • Molecular Formula: C₁₉H₁₅N₅O₄[1]

  • Molecular Weight: 377.36 g/mol [1]

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of azo dyes due to its good repeatability and sensitivity.[2] A reversed-phase HPLC method using a C18 column is commonly employed for the analysis of these compounds.[2]

Experimental Protocol

a) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

b) Materials and Reagents:

  • Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

c) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate[3]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[4]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.7 - 1.0 mL/min[3][4]

  • Column Temperature: 30 °C

  • Injection Volume: 5 - 20 µL[3][4]

  • Detection Wavelength: The maximum absorption wavelength (λmax) of the compound should be determined by scanning a standard solution from 200-700 nm. Azo dyes typically have strong absorbance in the visible range.[5] For initial screening, monitoring at 254 nm and a wavelength in the visible region (e.g., 400-500 nm) is recommended.

d) Standard Preparation:

  • Prepare a stock solution of the standard compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

e) Sample Preparation:

  • Dissolve the sample containing the analyte in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

f) Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Typical HPLC Method Performance for Azo Dye Quantification

ParameterTypical ValueReference
Linearity (R²)> 0.995[6]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[2]
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL[2]
Recovery95% - 105%[2]
Precision (RSD)< 5%[6]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of colored compounds like azo dyes.[2] The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol

a) Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

b) Materials and Reagents:

  • Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- standard

  • A suitable solvent (e.g., methanol, ethanol, or acetonitrile)

c) Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the standard compound.

    • Scan the solution across a wavelength range of 200-700 nm to identify the wavelength of maximum absorbance (λmax). Azo compounds typically exhibit strong absorption bands in the visible region.[7]

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the standard compound of known concentration.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.[8]

  • Sample Analysis:

    • Prepare the sample solution in the same solvent used for the standards.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the analyte in the sample by using the equation of the line from the calibration curve.

Data Presentation

Table 2: Example Calibration Data for UV-Vis Spectrophotometry

Concentration (µg/mL)Absorbance at λmax
10.152
20.305
50.760
101.518
152.275

Note: These are example data points. Actual absorbance values will depend on the specific compound and its molar absorptivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

Experimental Protocol

a) Instrumentation:

  • UHPLC or HPLC system

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9]

b) Materials and Reagents:

  • Same as for HPLC, but with LC-MS grade solvents and additives.

c) Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic conditions: Similar to the HPLC method described above, but often with lower flow rates (0.2-0.5 mL/min) and smaller column internal diameters for better compatibility with the MS interface. A gradient elution with 0.1% formic acid in both water and acetonitrile is commonly used to improve ionization efficiency.[10]

  • Ionization Mode: ESI in negative or positive ion mode should be tested to determine the optimal response for the analyte.

  • MS Detection:

    • Full Scan: To determine the parent ion mass-to-charge ratio (m/z).

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, providing high selectivity and sensitivity. This involves monitoring specific parent and fragment ions.

d) Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC method.

e) Quantification:

  • A calibration curve is constructed using the peak areas of the analyte in the standard solutions versus their concentrations.

  • The concentration in the sample is determined from this curve.

Data Presentation

Table 3: Typical LC-MS Method Performance for Azo Dye Quantification

ParameterTypical ValueReference
Linearity (R²)> 0.99[6][10]
Limit of Detection (LOD)0.01 - 1.0 µg/L[9]
Limit of Quantification (LOQ)0.03 - 3.0 µg/L[11]
Recovery70% - 115%[10]
Precision (RSD)< 15%[10]

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Standard Standard Compound Stock Stock Solution Standard->Stock Sample Sample Solution Filtration Filtration (0.45 µm) Sample->Filtration Dilution Serial Dilutions Stock->Dilution HPLC_LCMS HPLC / LC-MS System Dilution->HPLC_LCMS Inject Standards UV_Vis UV-Vis Spectrophotometer Dilution->UV_Vis Measure Standards Filtration->HPLC_LCMS Inject Sample Filtration->UV_Vis Measure Sample Acquisition Data Acquisition (Chromatogram / Spectrum) HPLC_LCMS->Acquisition UV_Vis->Acquisition Calibration Calibration Curve Construction Acquisition->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of the target compound.

HPLC_Method_Logic cluster_mobile_phase Mobile Phase Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Data Output A A: Water + Additive (e.g., 0.1% Formic Acid) Pump HPLC Pump (Gradient Elution) A->Pump B B: Organic + Additive (e.g., Acetonitrile + 0.1% Formic Acid) B->Pump Injector Autosampler (Inject Sample) Column C18 Column (Separation) Injector->Column Mobile Phase Flow Detector UV-Vis / DAD Detector (Measure Absorbance) Column->Detector Data_System Chromatography Data System (Generate Chromatogram) Detector->Data_System

Caption: Logical flow of an HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, a complex bis-azo dye.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this bis-azo dye?

A1: The synthesis is a multi-step process involving two sequential diazotization and azo coupling reactions. The typical pathway is:

  • Diazotization of 4-nitroaniline: Converting the primary aromatic amine into a reactive diazonium salt.

  • First Azo Coupling: Reacting the 4-nitrobenzenediazonium salt with 2-methoxyaniline to form the mono-azo intermediate.

  • Second Diazotization: Diazotizing the free amino group on the mono-azo intermediate.

  • Second Azo Coupling: Coupling the resulting diazonium salt with phenol to form the final bis-azo product.

Q2: Why is temperature control so critical during the diazotization steps?

A2: Aromatic diazonium salts are generally unstable at temperatures above 5 °C.[1][2] Maintaining a low temperature (typically 0-5 °C) is essential to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of unwanted byproducts (like phenols) and a significant reduction in the overall yield.[1]

Q3: What is the importance of pH in the azo coupling reactions?

A3: The pH of the reaction medium is a critical factor for successful azo coupling as it affects the reactivity of the coupling component.[1][3]

  • For coupling with phenols , an alkaline (basic) condition is required to deprotonate the hydroxyl group, forming the more strongly activating phenolate ion.[1]

  • For coupling with aromatic amines (like 2-methoxyaniline), mildly acidic to neutral conditions are generally preferred.

Q4: What are the primary causes of low yield in this synthesis?

A4: Low yields can stem from several factors:

  • Improper temperature control: Leading to diazonium salt decomposition.[1]

  • Incorrect pH: Suboptimal pH during coupling reduces the reaction rate and can promote side reactions.[1][2]

  • Impure reagents: Impurities can interfere with the reactions, causing unwanted side products.[4]

  • Side reactions: Such as self-coupling of the diazonium salt with the starting amine or the formation of isomers.[5]

  • Poor solubility: If the coupling components are not sufficiently soluble in the reaction medium, the reaction rate can be very slow.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Decomposition of Diazonium Salt: Temperature during diazotization was too high (> 5 °C).Ensure the reaction mixture is maintained in an ice-salt bath to keep the temperature strictly between 0 and 5 °C throughout the addition of sodium nitrite and during the coupling step.[2]
Incorrect pH for Coupling: The pH of the coupling solution is not optimal for the specific coupling partner.For the coupling with phenol, ensure the solution is alkaline (pH 9-10) to form the reactive phenolate ion. For the coupling with 2-methoxyaniline, maintain a mildly acidic pH (4-6). Use pH paper or a calibrated pH meter to verify.[1]
Inactive Sodium Nitrite: The sodium nitrite may have degraded over time.Use a fresh, unopened bottle of sodium nitrite for the diazotization reaction.
Product is an Off-Color or Impure Side Reactions: Self-coupling of the diazonium salt with the parent amine may have occurred. This is more likely if the temperature rises or if there is an excess of the amine.[5]Add the diazonium salt solution slowly to the coupling component solution to ensure the diazonium salt reacts immediately and its concentration remains low. Ensure precise stoichiometric control of reactants.
Formation of Isomers: Coupling may have occurred at the ortho position instead of the desired para position.While para coupling is generally favored, ortho isomers can form. Purification via recrystallization or column chromatography may be necessary to isolate the desired product.[5]
Contamination: Starting materials may be impure.[4]Use high-purity starting materials. Recrystallize or distill the starting materials if their purity is questionable.
Reaction Mixture is Tarry or Oily Decomposition Products: Significant decomposition of the diazonium salt can lead to phenolic tars.Re-evaluate temperature control. Ensure the reaction is not exposed to direct sunlight, as some diazonium salts are light-sensitive.[6]
Incomplete Dissolution: The coupling component may not be fully dissolved, leading to a heterogeneous reaction.For poorly soluble coupling agents, consider using a phase transfer catalyst or switching to a solvent system where both components are more soluble.[1]

Experimental Protocols & Data

Protocol 1: Synthesis of the Mono-Azo Intermediate
  • Diazotization of 4-Nitroaniline:

    • Dissolve 4-nitroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL water) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Azo Coupling with 2-Methoxyaniline:

    • In a separate beaker, dissolve 2-methoxyaniline (10 mmol) in a suitable solvent (e.g., ethanol/water mixture) with a small amount of acid to ensure dissolution.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the 2-methoxyaniline solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Adjust the pH to 4-5 by adding a sodium acetate solution to facilitate the coupling.

    • Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of the Final Bis-Azo Dye
  • Diazotization of the Mono-Azo Intermediate:

    • Follow the diazotization procedure described in Protocol 1, using the mono-azo intermediate (10 mmol) as the starting amine.

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol (10 mmol) in a 10% aqueous sodium hydroxide solution (to a pH of 9-10).

    • Cool this alkaline phenol solution to 0-5 °C in an ice-salt bath.[1]

    • Slowly add the diazonium salt solution from the previous step to the cold phenolate solution with vigorous stirring. A deep color change should be observed.

    • Continue stirring for 2-3 hours at low temperature.

    • Neutralize the solution with dilute HCl to precipitate the final dye product.

    • Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry.

Purification

The crude product can be purified by recrystallization from an appropriate solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to obtain a product of high purity.[7][8]

Table 1: Key Parameter Optimization for Diazotization
ParameterConditionRationalePotential Issue if Deviated
Temperature 0 - 5 °CMaximizes diazonium salt stability.[1][2]Decomposition, formation of phenols, reduced yield.[5]
Acid Strong mineral acid (e.g., HCl)Generates nitrous acid (HNO₂) in situ and stabilizes the diazonium salt.Incomplete diazotization.
NaNO₂ Addition Slow, dropwisePrevents localized temperature spikes and dangerous buildup of nitrous acid.Runaway reaction, decomposition.
Table 2: Key Parameter Optimization for Azo Coupling
Coupling PartnerpH RangeRationalePotential Issue if Deviated
2-Methoxyaniline 4 - 6 (Mildly Acidic)The free amine is the reactive species; very low pH protonates the amine, deactivating it.Slow or no coupling.
Phenol 9 - 10 (Alkaline)Generates the highly reactive phenoxide ion, which is a strong activator for electrophilic substitution.[1]Slow or no coupling at acidic/neutral pH.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: First Azo Compound cluster_step2 Step 2: Final Bis-Azo Dye A 4-Nitroaniline B NaNO2 + HCl (0-5 °C) A->B C 4-Nitrobenzenediazonium Salt B->C E Azo Coupling 1 (pH 4-5) C->E D 2-Methoxyaniline D->E F Mono-Azo Intermediate E->F G Mono-Azo Intermediate H NaNO2 + HCl (0-5 °C) G->H I Intermediate Diazonium Salt H->I K Azo Coupling 2 (pH 9-10) I->K J Phenol J->K L Crude Bis-Azo Product K->L M M L->M Recrystallization M_node Pure Final Product M->M_node

Caption: Overall workflow for the two-stage synthesis of the target bis-azo dye.

Troubleshooting_Workflow start Problem: Low Yield / Impure Product check_temp Was Diazotization Temperature Maintained at 0-5 °C? start->check_temp check_ph_coupling1 Was pH for Coupling 1 (with Amine) correct (4-6)? check_temp->check_ph_coupling1 Yes sol_temp Solution: Improve cooling. Use ice-salt bath. Monitor temp. check_temp->sol_temp No check_ph_coupling2 Was pH for Coupling 2 (with Phenol) correct (9-10)? check_ph_coupling1->check_ph_coupling2 Yes sol_ph1 Solution: Adjust pH with buffer (e.g., Sodium Acetate). check_ph_coupling1->sol_ph1 No check_reagents Are Reagents (esp. NaNO2) of High Purity? check_ph_coupling2->check_reagents Yes sol_ph2 Solution: Adjust pH with base (e.g., NaOH). check_ph_coupling2->sol_ph2 No sol_reagents Solution: Use fresh reagents. Consider purifying starting materials. check_reagents->sol_reagents No sol_purify Final Step: Purify crude product via recrystallization. check_reagents->sol_purify Yes

Caption: A logical troubleshooting workflow to diagnose and resolve common synthesis issues.

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 4-Nitroaniline (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B Diazotization C Mono-Azo Intermediate (Ar-N=N-Ar'-NH2) B->C Coupling 1 S1 Decomposition (Ar-OH) B->S1 High Temp. S2 Self-Coupling Product (Ar-N=N-Ar-NH2) B->S2 Incorrect Stoichiometry D Final Product C->D Diazotization & Coupling 2 S3 Isomer Formation C->S3 Non-selective Coupling

Caption: The main reaction pathway and common side reactions that can lower the yield.

References

Technical Support Center: Optimization of Coupling Reaction Conditions for Bis-Azo Phenol Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bis-azo phenol dyes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental two-step process for synthesizing bis-azo phenol dyes?

A1: The synthesis is primarily a two-stage process.[1] The first step is diazotization , where a primary aromatic diamine is converted into a bis-diazonium salt using sodium nitrite under acidic conditions and low temperatures.[1] The second step is the azo coupling , where the bis-diazonium salt reacts with a phenolic compound (the coupling component) to form the final bis-azo dye.[1]

Q2: Why is strict temperature control (0–5 °C) critical during the diazotization step?

A2: Aryl diazonium salts are generally unstable at higher temperatures.[2] Maintaining a temperature range of 0–5 °C is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of unwanted phenol byproducts, significantly reducing the yield of the desired azo dye.[2][3] In some cases, uncontrolled decomposition can be explosive.[2]

Q3: What is the optimal pH for the coupling reaction with phenols, and why is it important?

A3: The coupling reaction with phenols requires a mildly alkaline pH, typically in the range of 9-10. This is because the alkaline conditions deprotonate the phenol's hydroxyl group to form the more strongly activated phenoxide ion.[3][4] The increased electron density of the phenoxide ion makes the aromatic ring more nucleophilic and facilitates the electrophilic attack by the relatively weak diazonium cation electrophile.[5] Reactions at a pH that is too low will not proceed efficiently.[5]

Q4: What are the common side reactions that can occur during synthesis?

A4: Several side reactions can reduce the purity and yield of the final product. These include:

  • Decomposition of the diazonium salt: As mentioned, this occurs if the temperature rises above 5-10 °C.[6]

  • Self-coupling: The diazonium salt can sometimes react with the un-diazotized starting amine, especially if the reaction temperature is raised to 25°C before the coupling component is added.[7]

  • Formation of triazenes: If the pH is not properly controlled, the diazonium salt can react with the amino group of another molecule instead of the aromatic ring.[4]

  • Oxidation of the phenol: The phenolic coupling component can be susceptible to oxidation under highly alkaline conditions.

Q5: Which analytical techniques are used to characterize the final bis-azo phenol dye?

A5: A combination of spectral techniques is used to confirm the structure and purity of the synthesized dyes. These commonly include UV-visible spectroscopy to determine the absorption maxima (λmax), Infrared (IR) spectroscopy to identify functional groups like the azo linkage (-N=N-) and hydroxyl (-OH) groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the detailed molecular structure.[8][9][10] Elemental analysis can also be used to confirm the empirical formula.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of bis-azo phenol dyes.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high.Ensure the aromatic diamine is fully dissolved in excess mineral acid (e.g., HCl). Add the sodium nitrite solution slowly while maintaining the temperature strictly between 0–5 °C.[10]
2. Decomposition of Diazonium Salt: The solution was not used immediately or the temperature was not maintained.Use the freshly prepared, cold diazonium salt solution for the coupling step without delay. Keep the solution in an ice bath at all times.[6]
3. Incorrect Coupling pH: The pH of the coupling reaction mixture is too acidic.For phenolic couplers, ensure the reaction medium is alkaline (pH 9-10) by adding a base like sodium hydroxide to form the reactive phenoxide ion. Monitor the pH throughout the addition of the diazonium salt.
Formation of a Tarry, Oily, or Insoluble Product 1. Side Reactions Predominate: Slow addition of reagents, high temperature, or incorrect stoichiometry.Add the diazonium salt solution to the coupling component solution dropwise with vigorous stirring to avoid localized high concentrations.[8] Maintain low temperatures throughout the process.
2. Impure Reagents: Starting materials (diamine or phenol) may be old or oxidized.Use purified or freshly opened reagents. Check the purity of starting materials via melting point or TLC if necessary.
Product Color is "Off" or Different from Expected 1. pH Variation: The final color of many azo dyes is pH-sensitive.Check the pH of the final product slurry before and after isolation. The protonation state of the molecule can affect its conjugation and thus its color.[11]
2. Incomplete Coupling: Only one of the two diazonium groups on the bis-diazonium salt has reacted.Ensure a sufficient amount of the phenolic coupling component is used (typically a 2:1 molar ratio of phenol to diamine). Allow the reaction to stir for an adequate time (e.g., 5-10 minutes) after addition is complete to ensure the reaction goes to completion.[6]
3. Presence of Impurities: Contamination from side products.Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to remove impurities.[8]

Experimental Protocols & Visualizations

General Experimental Protocol for Bis-Azo Phenol Dye Synthesis

This protocol outlines a general procedure for the synthesis of a bis-azo dye from an aromatic diamine and a generic phenol.

1. Preparation of the Coupling Component Solution:

  • Dissolve the phenolic coupling component (2.0 molar equivalents) in an aqueous sodium hydroxide solution (e.g., 10% NaOH).

  • Stir until a clear solution is obtained.

  • Cool the solution to 0–5 °C in an ice-salt bath.[10]

2. Diazotization of the Aromatic Diamine (to form the Bis-Diazonium Salt):

  • Dissolve the aromatic diamine (1.0 molar equivalent) in a solution of hydrochloric acid and water.

  • Cool the mixture to 0–5 °C in an ice bath with constant stirring.[10]

  • Separately, prepare a solution of sodium nitrite (2.0 molar equivalents) in water and cool it to 0–5 °C.

  • Add the cold sodium nitrite solution dropwise to the cold diamine solution. Maintain the temperature below 5 °C throughout the addition.[10]

  • Stir the resulting bis-diazonium salt solution for an additional 2-3 minutes in the ice bath. Use this solution immediately in the next step.[6]

3. Azo Coupling Reaction:

  • Slowly add the cold bis-diazonium salt solution to the vigorously stirred, cold solution of the coupling component over a period of approximately 5-10 minutes.[6]

  • Monitor and maintain the pH in the alkaline range (9-10) during the addition, if necessary, by the simultaneous addition of a base like 10% sodium carbonate solution.[8]

  • A colored precipitate of the bis-azo dye should form.

  • Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction is complete.[6]

4. Isolation and Purification of the Dye:

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any unreacted salts.[6]

  • Allow the product to air-dry or dry in a desiccator.

  • If necessary, purify the dye by recrystallization from a suitable solvent.

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Work-up A 1. Dissolve Aromatic Diamine in Acid (HCl) B 2. Dissolve Phenolic Coupler in Base (NaOH) C 3. Prepare NaNO2 Solution E 5. Azo Coupling Cool Phenol solution to 0-5°C Add Diazonium Salt solution dropwise Maintain alkaline pH B->E D 4. Diazotization Cool Diamine solution to 0-5°C Add NaNO2 solution dropwise C->D D->E Use Immediately F 6. Isolation Vacuum Filtration E->F G 7. Purification Wash with cold water Recrystallize F->G H 8. Characterization (UV-Vis, IR, NMR) G->H

Caption: General workflow for the synthesis of bis-azo phenol dyes.

Troubleshooting Decision Tree

G start Experiment Start: Low or No Yield q1 Was the diazonium salt solution kept at 0-5°C and used immediately? start->q1 s1 Problem: Diazonium Salt Decomposition Solution: Repeat diazotization with strict temperature control and immediate use. q1->s1 No q3 Was the pH of the coupling mixture alkaline (pH 9-10)? q1->q3 Yes a1_no No q2 Yes s2 Problem: Insufficient Coupler Activation Solution: Adjust pH with base (NaOH, Na2CO3) to activate the phenol. q3->s2 No s3 Problem: Stoichiometry or Reagent Purity Solution: Check molar ratios of reactants. Verify purity of diamine and phenol. q3->s3 Yes a2_no No q4 Yes

Caption: Decision tree for troubleshooting low yield in bis-azo dye synthesis.

References

Technical Support Center: Purification of Crude Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of the target compound.

Question: My recrystallization attempt resulted in a low yield. What are the possible causes and solutions?

Answer:

Low recovery after recrystallization is a common issue. Several factors could be responsible:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Concentrate the filtrate and cool it again to recover more product. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.

  • Premature Crystallization: Crystals forming too early, especially during hot filtration, can lead to product loss.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed.

  • Inappropriate Solvent System: The chosen solvent may have a high solubility for the compound even at low temperatures.

    • Solution: Re-evaluate your solvent choice. Ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a mixed solvent system to fine-tune the solubility.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Question: I am having difficulty separating my target compound from its isomers using column chromatography. What can I do to improve the separation?

Answer:

Isomeric impurities are a frequent challenge in the purification of azo dyes. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides the best separation between your target compound and the isomeric impurity. A good starting point for polar azo dyes is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or chloroform). Adjust the ratio to achieve a significant difference in Rf values.[1]

  • Adjust the Stationary Phase: The choice of adsorbent can influence the separation.

    • Solution: While silica gel is commonly used, you might consider using alumina (neutral, acidic, or basic) which can offer different selectivity for polar compounds.

  • Column Dimensions and Packing: The physical characteristics of the column play a crucial role.

    • Solution: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often preferred.

  • Flow Rate: The speed at which the mobile phase moves through the column can impact separation.

    • Solution: A slower flow rate generally allows for better equilibrium and improved separation, although it will increase the purification time.

Question: My purified compound still shows impurities when analyzed by HPLC. What are the likely sources of these impurities and how can I remove them?

Answer:

Persistent impurities after initial purification steps may require a more targeted approach.

  • Unreacted Starting Materials: Residual 4-nitroaniline or the intermediate phenolic coupling component may be present.

    • Solution: If the impurity is basic (like an aniline), an acidic wash of the organic solution of your crude product might help. Conversely, a basic wash can help remove acidic impurities. Subsequent recrystallization or column chromatography should be more effective.

  • Side-Reaction Products: Besides isomers, other side-products from the diazo coupling reaction might be present.

    • Solution: A secondary purification step using a different technique can be effective. For example, if you initially used recrystallization, follow up with column chromatography. Preparative HPLC can also be employed for high-purity requirements.

  • Solvent Impurities: Residual solvents from the purification process can be a source of contamination.

    • Solution: Ensure the purified solid is thoroughly dried under vacuum. If the solvent has a high boiling point, techniques like lyophilization (freeze-drying) might be necessary if the compound is stable under those conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-?

A1: Common impurities include unreacted starting materials (e.g., 4-nitroaniline and the phenolic precursors), positional isomers formed during the azo coupling reactions, and other by-products from potential side reactions like self-coupling of the diazonium salt.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities. Recrystallization is a good first choice if the crude product is relatively pure and a suitable solvent is found.[1] Column chromatography is more powerful for separating mixtures with multiple components or closely related isomers.[2] Often, a combination of both techniques yields the best results.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of azo dyes.[3] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) is typically used. Purity is determined by the peak area percentage of the main compound. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.

Q4: Are there any specific safety precautions I should take when handling this compound and the solvents for purification?

A4: Yes. Azo compounds should be handled with care as some can be potential carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used for purification are often flammable and/or toxic. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Purification MethodTypical Crude Purity (%)Typical Final Purity (%)Typical Yield (%)
Recrystallization 70 - 8595 - 9960 - 80
Column Chromatography 50 - 80> 9840 - 70
Combined Methods 50 - 85> 9930 - 60

Note: These values are estimates and can vary significantly based on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system (mobile phase) that provides good separation between the target compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.[1]

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without any air bubbles. Add a layer of sand on top of the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase to elute the more strongly adsorbed compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom PurityAnalysis Purity Analysis (HPLC/TLC) Recrystallization->PurityAnalysis Impurities Impurities Recrystallization->Impurities Removed in Mother Liquor ColumnChrom->PurityAnalysis ColumnChrom->Impurities Separated Fractions PurityAnalysis->Recrystallization <98% Pure (Re-purify) PurityAnalysis->ColumnChrom <98% Pure (Re-purify) PureProduct Pure Product PurityAnalysis->PureProduct >98% Pure

Caption: General workflow for the purification of the target compound.

TroubleshootingRecrystallization Start Low Recrystallization Yield Q1 Was too much solvent used? Start->Q1 A1_Yes Concentrate mother liquor and re-cool Q1->A1_Yes Yes Q2 Did crystals form prematurely? Q1->Q2 No A2_Yes Use pre-heated filtration apparatus Q2->A2_Yes Yes Q3 Is the solvent appropriate? Q2->Q3 No A3_Yes Consider other factors Q3->A3_Yes Yes A3_No Re-evaluate solvent choice (use mixed solvents) Q3->A3_No No

Caption: Troubleshooting logic for low recrystallization yield.

References

Preventing side reactions in the diazotization of 4-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the diazotization of 4-nitroaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the diazotization of 4-nitroaniline derivatives?

A1: The primary side reactions include:

  • Decomposition to Phenols: The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by water, especially at elevated temperatures, to form the corresponding 4-nitrophenol derivative.[1][2][3] This is often observed when the reaction temperature exceeds the optimal range.

  • Triazene Formation: The diazonium salt can couple with unreacted 4-nitroaniline. This occurs when the concentration of the amine is high relative to the nitrous acid or if the pH is not sufficiently acidic.[4]

  • Azo Coupling: The newly formed diazonium salt can react with other nucleophilic aromatic compounds present in the reaction mixture, leading to the formation of colored azo compounds.[5][6]

  • Explosive Decomposition: In a dry, solid state, diazonium salts are notoriously unstable and can decompose explosively upon heating or mechanical shock.[5][7][8] It is crucial to keep them in solution.

Q2: Why is maintaining a low temperature (0-5 °C) so critical for this reaction?

A2: Aryl diazonium salts, particularly those with electron-withdrawing groups like the nitro group, are thermally unstable.[9] Maintaining a temperature range of 0-5 °C is essential for several reasons:

  • Prevents Decomposition: Temperatures above 5 °C significantly accelerate the rate of decomposition of the diazonium salt into nitrogen gas and the corresponding aryl cation, which then reacts with water to form phenolic byproducts.[2]

  • Ensures Stability of Nitrous Acid: Nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, is also unstable and decomposes at higher temperatures.

  • Minimizes Side Reactions: Lower temperatures slow down the rates of competing side reactions, such as coupling with unreacted amine to form triazenes.

Q3: How does the pH of the reaction medium affect the diazotization of 4-nitroaniline?

A3: The pH must be strongly acidic. An excess of a strong mineral acid (like HCl or H₂SO₄) is crucial for:

  • Generating the Electrophile: The acid protonates nitrous acid, leading to the formation of the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the primary amine.[10]

  • Preventing Premature Coupling: A low pH ensures that the concentration of the free amine is low, which minimizes the side reaction where the diazonium salt couples with the unreacted parent amine to form a triazene.[11]

  • Stabilizing the Diazonium Salt: The acidic medium helps to stabilize the resulting diazonium salt.[12]

Q4: My 4-nitroaniline derivative is poorly soluble in the acidic medium. How can I improve this?

A4: Poor solubility is a common issue, especially with substituted anilines. Here are some strategies:

  • Dissolution at Higher Temperature: The amine can be dissolved in the acid at an elevated temperature (e.g., 50-100 °C) and then cooled rapidly in an ice bath to form a fine, reactive suspension before adding the sodium nitrite solution.[13][14]

  • Use of Co-solvents: Water-soluble organic solvents like glacial acetic acid, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can be used to aid dissolution.[13]

  • Fine Grinding: Mechanically grinding the amine to a fine powder before creating the suspension can increase the surface area and improve the reaction rate.[13]

Q5: How can I confirm that the diazotization reaction is complete?

A5: A simple and effective way to check for the completion of the reaction is to test for the presence of excess nitrous acid. This is because an excess of nitrous acid is typically used to ensure all the amine has reacted. A drop of the reaction mixture can be tested with starch-iodide paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[8] The test should remain positive for a few minutes after the addition of sodium nitrite is complete.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Brown fumes (NO₂) evolving from the reaction mixture. 1. Temperature is too high, causing decomposition of nitrous acid. 2. Localized high concentration of sodium nitrite solution.1. Ensure the reaction vessel is well-immersed in an ice-salt bath to maintain 0-5 °C. 2. Add the sodium nitrite solution slowly and sub-surface with vigorous stirring.
The final solution has a deep red or orange color instead of the expected pale yellow. Formation of an azo dye due to a coupling side reaction. This can happen if a nucleophilic species (like unreacted amine or a phenol) is present.1. Ensure a sufficient excess of strong acid is used to suppress the concentration of free amine. 2. Maintain a low temperature to prevent the formation of phenolic impurities which can act as coupling partners.
Low yield of the desired product in the subsequent reaction (e.g., Sandmeyer). 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of triazenes.1. Check for completeness with starch-iodide paper. Add more sodium nitrite solution dropwise if necessary. 2. Strictly maintain the temperature below 5 °C. Use the diazonium salt solution immediately after preparation.[8] 3. Ensure the reaction is sufficiently acidic and that the sodium nitrite is added to the amine solution (and not the other way around).
A precipitate forms during the addition of sodium nitrite. This could be the diazonium salt itself if it is not very soluble, or it could be a side product like a triazene.1. If it is the diazonium salt, ensure vigorous stirring to keep it suspended for the subsequent reaction. 2. If triazene formation is suspected, review the acidity of the medium and the order of addition.

Quantitative Data Summary

Table 1: Effect of Temperature on Diazonium Salt Stability and Phenol Formation

Temperature (°C)Stability of 4-Nitrobenzenediazonium SaltRate of Phenol FormationNotes
0 - 5Relatively stable in solution for short periods.MinimalOptimal temperature range for synthesis and immediate use.
10 - 20Noticeable decomposition begins.Slow to moderateIncreased risk of yield loss due to side reactions.
> 25Rapid decomposition.[1]SignificantNot recommended; leads to substantial formation of 4-nitrophenol.
Dry, Room TempHighly Unstable / Explosive [5]N/ACRITICAL: Never isolate and dry diazonium salts unless they have stabilizing counter-ions (e.g., tetrafluoroborate).[15]

Experimental Protocols

Protocol: Diazotization of 4-Nitroaniline

Disclaimer: This protocol is a general guideline. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (to quench excess nitrous acid)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution: In a beaker, combine 10 mL of water and 5 mL of concentrated HCl. Carefully add 2.0 g of 4-nitroaniline. Stir the mixture. Gentle heating may be required to dissolve the solid.[8]

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride salt should form.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 1.1 g of sodium nitrite in 5 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride.[8] The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • Monitoring the Reaction: After the addition is complete, continue stirring for 10-15 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue-black.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists.

  • Quenching (Optional but Recommended): To remove excess nitrous acid, add small portions of urea until the starch-iodide test is negative (i.e., the paper no longer turns blue).[16]

  • Usage: The resulting pale yellow solution of 4-nitrobenzenediazonium chloride is now ready for immediate use in subsequent reactions (e.g., azo coupling or Sandmeyer reaction). DO NOT attempt to isolate the solid diazonium chloride.[8]

Visualizations

Diazotization_Pathway Figure 1: Main Diazotization Reaction Pathway cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) HCl->HNO2 HNO2_2 Nitrous Acid (HNO₂) NO_ion Nitrosonium Ion (NO⁺) HNO2_2->NO_ion + H⁺ H_ion H⁺ (from HCl) H_ion->NO_ion H2O_out H₂O NO_ion->H2O_out - H₂O Amine 4-Nitroaniline Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazonium 4-Nitrobenzenediazonium Ion Nitrosamine->Diazonium Rearrangement & -H₂O

Caption: Figure 1: Main Diazotization Reaction Pathway

Side_Reactions Figure 2: Common Side Reaction Pathways cluster_phenol Decomposition to Phenol cluster_triazene Triazene Formation Diazonium 4-Nitrobenzenediazonium Ion Phenol 4-Nitrophenol Diazonium->Phenol + H₂O, ΔT (>5°C) Triazene Triazene Byproduct Diazonium->Triazene + Amine (Insufficient Acid) H2O Water (H₂O) H2O->Phenol N2_gas1 N₂ Gas Phenol->N2_gas1 releases Amine Unreacted 4-Nitroaniline Amine->Triazene Experimental_Workflow Figure 3: General Experimental Workflow Start Start: Prepare Reagents PrepareAmine Prepare Amine Slurry in excess HCl Start->PrepareAmine Cool Cool to 0-5 °C in Ice Bath PrepareAmine->Cool AddNitrite Slowly Add NaNO₂ Solution Sub-surface Cool->AddNitrite Stir Stir for 10-15 min at 0-5 °C AddNitrite->Stir Test Test for Excess HNO₂ (Starch-Iodide Paper) Stir->Test Test->AddNitrite Negative Use Use Diazonium Solution Immediately Test->Use Positive

References

Optimizing temperature and pH for azo coupling with substituted phenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing azo coupling reactions with substituted phenols. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an azo coupling reaction with a substituted phenol?

A1: Azo coupling is an electrophilic aromatic substitution reaction. In this process, a diazonium salt, which acts as a weak electrophile, reacts with a strongly activated aromatic compound, such as a substituted phenol.[1][2] The phenol, particularly in its deprotonated phenoxide form, serves as the nucleophile, attacking the terminal nitrogen of the diazonium cation.[3][4] This reaction forms a new molecule containing an azo group (-N=N-), which links the two aromatic rings.[2]

Q2: Why is controlling the temperature so critical during this reaction?

A2: Temperature control is crucial primarily for the stability of the diazonium salt intermediate. This salt is thermally unstable and can decompose rapidly at temperatures above 5 °C.[5][6] The initial step, diazotization (forming the diazonium salt from a primary aromatic amine), must be performed in an ice bath (0–5 °C) to prevent the salt from hydrolyzing into a phenol and releasing nitrogen gas.[7][8][9] The subsequent coupling reaction is also maintained at this low temperature to ensure the diazonium salt is available to react with the phenol.[8]

Q3: What is the optimal pH range for azo coupling with phenols and why?

A3: For coupling with phenols, a mildly alkaline medium is required.[9][10] The optimal pH is typically between 8 and 10.[5][9][11] In this pH range, the phenol is deprotonated to form the phenoxide ion.[3][5] The resulting phenoxide is a much more powerful nucleophile because the negative charge on the oxygen atom strongly activates the aromatic ring towards electrophilic attack.[5][12]

Q4: What happens if the pH is too low or too high?

A4: If the pH is too low (acidic), the concentration of the highly reactive phenoxide ion will be negligible, and the reaction will not proceed or will be extremely slow.[1][12] If the pH is too high (highly alkaline, e.g., >11), the diazonium salt itself can be consumed in a side reaction, forming a diazotate ion, which is unreactive in the coupling reaction. This leads to a decrease in the yield of the desired azo compound.[5][10]

Q5: How do different substituents on the phenol affect the reaction?

A5: Substituents on the phenol ring influence the reaction by altering the nucleophilicity of the ring.

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density in the ring, making it more nucleophilic and thus accelerating the coupling reaction.[4]

  • Electron-withdrawing groups (e.g., nitro, halogen) decrease the electron density, deactivating the ring and slowing down the reaction.[13][14] These groups also increase the acidity of the phenol, meaning the phenoxide can form at a slightly lower pH.[14]

Q6: Where does the coupling reaction typically occur on the substituted phenol ring?

A6: The coupling reaction preferentially occurs at the para position relative to the hydroxyl group due to electronic and steric factors.[1][2] If the para position is already occupied by another substituent, the coupling will then occur at one of the ortho positions.[1][2][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or very low yield of azo dye (colorless solution). 1. Incorrect pH: The reaction medium may be too acidic, preventing the formation of the reactive phenoxide ion.[12] 2. Decomposition of Diazonium Salt: The temperature during diazotization or coupling may have exceeded 5 °C.[5][10]1. Adjust pH: Ensure the phenol solution is alkaline (pH 8-10) before adding the diazonium salt. Use a pH meter or indicator paper to verify. Add a base like sodium hydroxide or sodium carbonate solution dropwise if needed.[9] 2. Maintain Low Temperature: Strictly maintain the temperature of all solutions and the reaction mixture between 0 and 5 °C using an ice-water bath throughout the diazotization and coupling steps.[8]
The color of the reaction mixture fades over time. Decomposition of the Azo Product or Diazonium Salt: In highly acidic or very warm conditions, the diazonium salt can decompose.[7][12] Some azo compounds may also have limited stability under certain conditions.Ensure the reaction is not overly acidic after coupling and that the temperature remains low. Once the reaction is complete, proceed with isolation of the product promptly.
Formation of an oily black liquid or unexpected precipitate. Phenol Formation: If the diazonium salt solution is allowed to warm up, it can react with water to form phenol, which may appear as a dark oil.[7]This indicates significant decomposition of the diazonium salt. The diazotization step must be repeated, ensuring the temperature is rigorously controlled at 0-5 °C.
Inconsistent or unexpected color of the final product. 1. Side Products: Coupling at the ortho position instead of para can sometimes lead to different colored isomers. 2. Incorrect Starting Materials: Impurities in the starting amine or phenol can lead to the formation of different azo dyes.1. Verify Structure: Use analytical techniques (NMR, Mass Spectrometry) to confirm the structure of the product and identify any isomers. 2. Purify Starting Materials: Ensure the purity of the substituted phenol and the aromatic amine before starting the reaction. Recrystallization or chromatography may be necessary.

Data Presentation

Table 1: Optimal pH Conditions for Azo Coupling

Coupling PartnerOptimal pH RangeRationale
Substituted Phenols 8 - 10 (Mildly Alkaline)[5][9][11]Maximizes the concentration of the highly reactive phenoxide ion, which is a strong activating group for electrophilic substitution.[3][12]
Aromatic Amines 4 - 5 (Mildly Acidic)[11]Prevents the diazonium ion from coupling with the amine's nitrogen atom and keeps the amine group from being protonated and deactivating the ring.[3][11]

Table 2: Critical Temperature Parameters

Reaction StepTemperature Range (°C)Rationale
Diazotization 0 - 5 °C[8][9]Prevents thermal decomposition of the unstable diazonium salt.[5]
Azo Coupling 0 - 5 °C[7][8]Ensures the diazonium salt remains stable throughout the coupling reaction, maximizing yield.

Experimental Protocols

Protocol 1: Diazotization of a Substituted Aromatic Amine

Materials:

  • Substituted aromatic amine (e.g., 4-aminophenol)[8]

  • Concentrated Hydrochloric Acid (HCl)[8]

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a conical flask, dissolve the aromatic amine (1 equivalent) in distilled water and concentrated HCl. Stir until the amine is completely dissolved.[8]

  • Cool the resulting solution to 0–5 °C in an ice-water bath. Some of the amine hydrochloride may precipitate, which is acceptable.[8]

  • In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold distilled water.[8]

  • While maintaining the temperature of the amine solution at 0–5 °C and stirring vigorously, add the sodium nitrite solution dropwise.[8]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 minutes. The resulting pale, slightly turbid solution is the diazonium salt solution and should be used immediately in the next step.[8]

Protocol 2: Azo Coupling with a Substituted Phenol

Materials:

  • Substituted phenol (e.g., naphthalen-2-ol)[8]

  • Sodium Hydroxide (NaOH)

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve the substituted phenol (1 equivalent) in an aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. This forms the sodium phenoxide solution.[7][8]

  • Cool this solution thoroughly in an ice-water bath.[7]

  • While maintaining the temperature at 0–5 °C and stirring the phenoxide solution efficiently, slowly add the cold diazonium salt solution prepared in Protocol 1.[8]

  • A brightly colored precipitate of the azo dye should form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[8]

  • Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry. Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed for further purification.[8]

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling (0-5°C) cluster_workup Step 3: Product Isolation start Dissolve Aromatic Amine in HCl cool_amine Cool Amine Solution to 0-5°C start->cool_amine add_nitrite Add NaNO₂ solution dropwise to Amine cool_amine->add_nitrite prepare_nitrite Prepare cold NaNO₂ solution prepare_nitrite->add_nitrite diazonium_salt Diazonium Salt Solution (Use Immediately) add_nitrite->diazonium_salt add_diazonium Slowly add Diazonium Salt Solution to Phenoxide diazonium_salt->add_diazonium dissolve_phenol Dissolve Substituted Phenol in NaOH solution cool_phenol Cool Phenoxide Solution to 0-5°C dissolve_phenol->cool_phenol cool_phenol->add_diazonium precipitate Azo Dye Precipitate Forms add_diazonium->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Azo Dye wash->dry end_product Purified Azo Compound dry->end_product

Caption: Experimental workflow for the synthesis of an azo dye.

ph_effect_logic cluster_conditions Reaction Conditions cluster_reactants Reactant States cluster_outcomes Reaction Outcome ph_node pH of Medium phenol Phenol (Ar-OH) (Weakly Activated) ph_node->phenol Acidic (pH < 7) phenoxide Phenoxide (Ar-O⁻) (Strongly Activated) ph_node->phenoxide Alkaline (pH 8-10) [OPTIMAL] diazotate Diazotate (Ar-N=N-O⁻) (Inactive) ph_node->diazotate Strongly Alkaline (pH > 11) slow_reaction Slow / No Reaction phenol->slow_reaction fast_reaction Optimal Coupling phenoxide->fast_reaction diazonium Diazonium Ion (Ar-N₂⁺) (Active Electrophile) diazonium->fast_reaction diazonium->slow_reaction decomposition Side Reaction / Decomposition diazotate->decomposition

Caption: Logical relationship between pH and reactant reactivity.

troubleshooting_tree start Problem: Low or No Yield q1 Was the temperature kept between 0-5°C throughout? start->q1 a1_no Solution: Repeat reaction, maintaining strict temperature control with an ice bath. q1->a1_no No q2 Was the pH of the phenol solution alkaline (8-10)? q1->q2 Yes a2_no Solution: Ensure phenol is fully dissolved in NaOH solution. Check pH before coupling. q2->a2_no No q3 Were the starting materials pure? q2->q3 Yes a3_no Solution: Purify amine and phenol starting materials (e.g., recrystallization). q3->a3_no No end If issues persist, consider substituent effects or alternative coupling agents. q3->end Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Enhancing the Photostability of Nitrophenyl Azo Dyes for Device Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the photostability of nitrophenyl azo dyes in device applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of photodegradation for nitrophenyl azo dyes?

A1: Nitrophenyl azo dyes primarily degrade through two mechanisms: photoreduction and photooxidation. Photoreduction involves the cleavage of the azo bond (-N=N-), often initiated by the abstraction of a hydrogen atom from the surrounding medium. This process can be accelerated in anaerobic or hydrogen-donating environments. Photooxidation, on the other hand, is often mediated by reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which attack the aromatic rings and the azo group, leading to the breakdown of the dye's chromophore. The specific mechanism can be influenced by factors like the dye's molecular structure, the surrounding matrix, and the presence of oxygen.

Q2: Why is the photostability of my nitrophenyl azo dye poor in a polymer thin film?

A2: Poor photostability in a polymer thin film can be attributed to several factors. The polymer matrix itself might not offer sufficient protection from ambient oxygen and moisture, which can participate in photodegradation reactions. Furthermore, the mobility of the dye molecules within the polymer can lead to the formation of aggregates, which may have different photochemical properties and can sometimes be more susceptible to degradation. The glass transition temperature (Tg) of the polymer is also a critical factor; polymers with low Tg may allow for more molecular motion, potentially increasing the rate of degradation.

Q3: Can the substituents on the nitrophenyl azo dye molecule influence its photostability?

A3: Absolutely. The type and position of substituent groups on the aromatic rings of the azo dye have a significant impact on its photostability. Electron-withdrawing groups, such as the nitro (-NO2) group, can influence the electronic properties of the dye, affecting its light absorption and susceptibility to photochemical reactions. The position of the nitro group (ortho, meta, or para) is also crucial. For instance, some studies suggest that ortho-nitro substituted azo dyes can be particularly prone to rapid fading. Conversely, strategically placed electron-donating groups can sometimes enhance photostability.

Q4: How does the pH of the surrounding medium affect the photostability of nitrophenyl azo dyes?

A4: The pH of the medium can significantly influence the photostability of nitrophenyl azo dyes, primarily by affecting the dye's chemical structure and the generation of reactive species. For some azo dyes, pH changes can shift the tautomeric equilibrium between the azo and hydrazone forms, which exhibit different photostabilities.[1] Additionally, the pH can impact the efficiency of photocatalytic degradation processes, for example, by altering the surface charge of photocatalysts like TiO2 and influencing the generation of hydroxyl radicals.[2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Solutions
Rapid fading of the dye upon exposure to light. - High light intensity. - Presence of oxygen. - Unsuitable solvent or polymer matrix. - Inherent low photostability of the dye structure.- Reduce Light Exposure: Use neutral density filters to decrease the intensity of the excitation light. Minimize the duration of light exposure during experiments.[3] - Oxygen Exclusion: Conduct experiments in an inert atmosphere (e.g., nitrogen or argon) to mitigate photooxidation. - Matrix Optimization: Embed the dye in a rigid polymer matrix with a high glass transition temperature (Tg) to reduce molecular mobility. - Incorporate Stabilizers: Add UV absorbers or singlet oxygen quenchers to the formulation.
Inconsistent photostability results between batches. - Variations in dye purity. - Inconsistent film thickness or dye concentration. - Differences in ambient conditions (humidity, oxygen levels).- Purify the Dye: Ensure high purity of the nitrophenyl azo dye through techniques like recrystallization or chromatography. - Control Film Preparation: Standardize the spin-coating or casting process to achieve uniform film thickness and dye concentration. - Control Environment: Perform experiments under controlled temperature, humidity, and atmospheric conditions.
Dye aggregation in the thin film. - High dye concentration. - Poor solubility of the dye in the polymer matrix. - Strong intermolecular interactions between dye molecules.- Optimize Concentration: Determine the optimal dye concentration that balances performance and minimizes aggregation. - Improve Solubility: Choose a polymer matrix with better solubility for the specific nitrophenyl azo dye. - Covalent Attachment: Covalently bond the dye to the polymer backbone to prevent aggregation.[4]
Photodegradation is accelerated in the presence of certain materials. - Photocatalytic activity of adjacent materials (e.g., semiconductor oxides). - Chemical reactions with components in the device.- Introduce a Barrier Layer: Deposit a thin, inert barrier layer between the dye and the photocatalytically active material. - Material Compatibility: Ensure all materials in the device are chemically compatible with the nitrophenyl azo dye under operational conditions.

Quantitative Data on Photostability Enhancement

The following tables summarize quantitative data on the enhancement of photostability for nitrophenyl azo dyes under various conditions.

Table 1: Photocatalytic Degradation of a Nitrophenyl Azo Dye with and without a Catalyst

Dye SystemCatalystIrradiation Time (min)Degradation Efficiency (%)Reference
4-amino-2-nitrobenzoic acid derived azo dyeNone1005.77[5]
4-amino-2-nitrobenzoic acid derived azo dyeTiO2Not specified87.12[5]
4-amino-2-nitrobenzoic acid derived azo dyeZnONot specified54.33[5]

Table 2: Effect of Different Advanced Oxidation Processes on Azo Dye Degradation

Azo DyeOxidation ProcessTreatment Time (min)Decolorization Efficiency (%)Reference
Reactive Black 5UV/TiO24597[6]
Reactive Black 5Photo-Fenton4597[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Nitrophenyl Azo Dye

This protocol describes a general method for the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines using microwave irradiation.[7]

Materials:

  • Nitrobenzene (or a substituted nitroarene)

  • 4-Aminophenol (or another aromatic amine)

  • Ethanol

  • 10 M Potassium Hydroxide (KOH) solution

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 1 mmol of nitrobenzene and 2.5 mmol of 4-aminophenol.

  • Dissolve the mixture in 2 mL of ethanol.

  • Add 1 mL of 10 M KOH solution to the vial and shake for 30 seconds.

  • Place the sealed vial in a microwave reactor.

  • Set the microwave parameters to a dynamic mode with a temperature of 150°C, 200 W power, and a pressure of 250 psi for 3 minutes. A color change to brownish-red is typically observed.

  • After irradiation, allow the reactor to cool down.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Enhancing Photostability by Incorporating a UV Absorber in a Polymer Thin Film

This protocol outlines a general procedure for incorporating a UV absorber into a polymer thin film containing a nitrophenyl azo dye to enhance its photostability.

Materials:

  • Nitrophenyl azo dye

  • Polymer (e.g., Polymethyl methacrylate - PMMA)

  • Solvent for polymer and dye (e.g., Toluene, Chloroform)

  • UV absorber (e.g., a benzophenone or benzotriazole derivative)

  • Glass substrates

  • Spin-coater

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the nitrophenyl azo dye in the chosen solvent at a specific concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the polymer in the same solvent (e.g., 100 mg/mL).

    • Prepare a stock solution of the UV absorber in the same solvent (e.g., 10 mg/mL).

  • Formulation:

    • In a clean vial, mix the polymer solution with the dye solution to achieve the desired dye loading (e.g., 1% wt. dye in polymer).

    • To this mixture, add the UV absorber solution to reach the desired concentration (e.g., 5% wt. UV absorber in polymer).

    • Stir the final solution thoroughly to ensure homogeneity.

  • Film Deposition:

    • Clean the glass substrates thoroughly (e.g., with sonication in acetone and isopropanol).

    • Deposit the formulated solution onto the glass substrate using a spin-coater. The spin speed and time will determine the film thickness and should be optimized for the specific application.

  • Drying:

    • Dry the coated substrates in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.

  • Characterization:

    • Measure the initial UV-Vis absorption spectrum of the thin film.

    • Expose the film to a controlled light source (e.g., a UV lamp or a solar simulator).

    • Periodically measure the UV-Vis absorption spectrum to monitor the photodegradation of the dye.

    • Compare the degradation rate with a control film prepared without the UV absorber.

Visualizations

Photodegradation_Pathways cluster_main Photodegradation of Nitrophenyl Azo Dye cluster_oxidation Photooxidation Pathway cluster_reduction Photoreduction Pathway Dye Nitrophenyl Azo Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption (hν) OxidizedProducts Oxidized Degradation Products ROS Reactive Oxygen Species (ROS) (¹O₂, •OH) ExcitedDye->ROS Energy/Electron Transfer to O₂ ReducedIntermediates Reduced Intermediates (Hydrazo compounds) ExcitedDye->ReducedIntermediates Hydrogen Abstraction ROS->Dye Attack on Azo Group & Rings ROS->OxidizedProducts Degradation HydrogenDonor Hydrogen Donor (e.g., Solvent) CleavageProducts Cleavage Products (Amines) ReducedIntermediates->CleavageProducts Azo Bond Cleavage

Caption: Key photodegradation pathways for nitrophenyl azo dyes.

Experimental_Workflow cluster_workflow Workflow for Enhancing and Testing Photostability A Dye Synthesis & Purification B Formulation with Polymer & Stabilizer A->B C Thin Film Deposition (e.g., Spin-Coating) B->C D Initial Characterization (UV-Vis, AFM) C->D E Controlled Light Exposure (UV Lamp/Solar Simulator) D->E F Periodic Characterization (UV-Vis) E->F At defined time intervals G Data Analysis (Degradation Kinetics) F->G H Compare with Control Sample G->H

Caption: Experimental workflow for photostability enhancement.

References

Validation & Comparative

A Comparative Analysis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- and Other Azo Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the azo dye Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, also known as Disperse Orange 29, against other well-characterized azo dyes commonly used in research and drug development. The comparison focuses on key performance indicators such as physicochemical properties, toxicity, and biological applications, supported by available data.

Introduction to Azo Dyes

Azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. This structure is responsible for their vibrant colors.[1][2] Azo dyes are the largest and most versatile class of dyes, with applications spanning textiles, food, pharmaceuticals, and scientific research.[2] In the context of life sciences, they are utilized as biological stains, pH indicators, and have been investigated for their potential therapeutic properties.[3][4] However, their metabolic breakdown can sometimes lead to the formation of potentially carcinogenic aromatic amines, necessitating careful evaluation for any biological application.[5][6][7]

The subject of this guide, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- (this compound) , is a diazo dye. Its utility in research and drug development is less documented than that of other common azo dyes. This guide aims to contextualize its properties against more established azo dyes to aid researchers in their selection process.

Comparative Data of Selected Azo Dyes

The following tables summarize the key quantitative data for this compound and three other representative azo dyes: Congo Red, Methyl Red, and Sudan IV.

Table 1: Physicochemical Properties

PropertyThis compoundCongo RedMethyl RedSudan IV
Chemical Formula C₁₉H₁₅N₅O₄[8][9]C₃₂H₂₂N₆Na₂O₆S₂[4]C₁₅H₁₅N₃O₂C₂₄H₂₀N₄O[10]
Molecular Weight ( g/mol ) 377.35[8][9]696.66[11]269.30380.44[10]
Appearance Dark brown solid[8]Reddish-brown powder[3][4]Dark red crystalline powderReddish-brown crystals[10]
Melting Point (°C) 225.7[8]>360[3]179-182199[10]
Water Solubility < 41 μg/L at 20°C[8]Soluble[3][12]Slightly solubleInsoluble
logP (Octanol-Water Partition Coefficient) 5.2[8]-3.836.58
CAS Number 19800-42-1[8][9]573-58-0[11]493-52-785-83-6

Table 2: Toxicological Data

ParameterThis compoundCongo RedMethyl RedSudan IV
Oral LD50 (rat) 4529 mg/kg[8]185 mg/kgNot availableNot available
Dermal LD0 (rat) >= 2000 mg/kg[8]Not availableNot availableNot available
Carcinogenicity Not classifiedCarcinogenic[12]Suspected of causing cancer[13]IARC Group 3 Carcinogen[10]
Hazards Harmful if swallowed[8]Carcinogenic[11]May be harmful if swallowed, may cause an allergic skin reaction[13][14]Potential carcinogen[10]

Table 3: Application Overview

ApplicationThis compoundCongo RedMethyl RedSudan IV
Biological Staining Limited dataStains amyloid deposits, cytoplasm, and nerve fibers[3]pH indicator, not typically used for cellular stainingStains lipids, triglycerides, and lipoproteins[10][15]
pH Indicator NoYes (pH 3.0-5.2)[12][16]Yes (pH 4.4-6.2)No
Drug Development Research Limited data, potential for studying dye-protein interactions[17]Used to study amyloidogenesis and protein aggregation[4]Limited direct use, may be used in analytical methodsUsed in lipid metabolism studies[18]
Primary Advantages High lipophilicity (indicated by logP)Binds specifically to amyloid fibrilsClear color change in its pH rangeExcellent lipid/fat stain[19]
Primary Disadvantages Lack of biological application data, very low water solubility[8]Carcinogenic, aggregates in solution[12]Potential toxicity and carcinogenicity[13]Carcinogenic, insoluble in water[10]

Experimental Protocols

Detailed methodologies for key experiments relevant to the application of azo dyes in a research setting are provided below.

Azo Dye Synthesis: General Diazotization and Coupling Reaction

This protocol describes a general method for the synthesis of an azo dye, which can be adapted for different starting materials.

Materials:

  • Primary aromatic amine (e.g., p-nitroaniline for this compound synthesis)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling agent (e.g., o-methoxyaniline, followed by phenol for this compound)

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring apparatus

Procedure:

  • Diazotization: a. Dissolve the primary aromatic amine in a solution of hydrochloric acid and water. b. Cool the mixture to 0-5°C in an ice bath. c. Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature and stirring continuously. This forms the diazonium salt.

  • Preparation of Coupling Agent: a. Dissolve the coupling agent in an aqueous solution of sodium hydroxide. b. Cool this solution in an ice bath.

  • Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. b. An azo dye will precipitate out of the solution. c. Continue stirring in the ice bath for a period to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the precipitated dye by filtration. b. Wash the dye with cold water to remove any unreacted starting materials and salts. c. The dye can be further purified by recrystallization from an appropriate solvent.

Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxicity of a dye on a cell line.

Materials:

  • Cells in culture (e.g., HepG2)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Dimethyl sulfoxide (DMSO)[20][21]

  • Test dye dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment with Dye: a. Prepare serial dilutions of the test dye in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the dye. Include a vehicle control (solvent only) and a negative control (medium only). c. Incubate the cells with the dye for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the MTT solution to each well.[22] b. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[22][23]

  • Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[20][21] c. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21][23] b. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Generalized Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling cluster_purification Purification Amine Primary Aromatic Amine Diazonium_Salt Diazonium Salt Amine->Diazonium_Salt NaNO2 Sodium Nitrite NaNO2->Diazonium_Salt HCl Hydrochloric Acid HCl->Diazonium_Salt Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye Slow Addition Coupling_Agent Coupling Agent (e.g., Phenol, Naphthol) Coupling_Agent->Azo_Dye NaOH Sodium Hydroxide NaOH->Azo_Dye Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Pure_Dye Pure Azo Dye Washing->Pure_Dye

Caption: Generalized workflow for the synthesis of azo dyes.

Conceptual Pathway of Azo Dye Metabolism and Toxicity

Azo_Dye_Metabolism cluster_metabolism Metabolic Pathways cluster_toxicity Toxicological Outcomes Azo_Dye Azo Dye (R-N=N-R') Azoreductase Azoreductase (Gut Microbiota, Liver) Azo_Dye->Azoreductase Oxidative_Metabolism Oxidative Metabolism (Liver Cytochromes P450) Azo_Dye->Oxidative_Metabolism Aromatic_Amines Aromatic Amines (R-NH₂ + R'-NH₂) Azoreductase->Aromatic_Amines Reductive Cleavage Intact_Dye_Metabolites Hydroxylated/Conjugated Dye Metabolites Oxidative_Metabolism->Intact_Dye_Metabolites Genotoxicity Genotoxicity/ Carcinogenicity Aromatic_Amines->Genotoxicity Metabolic Activation Detoxification Detoxification and Excretion Intact_Dye_Metabolites->Detoxification

Caption: Conceptual metabolic pathways for azo dyes and potential toxicological outcomes.

Decision Flowchart for Selecting a Research Dye

Dye_Selection_Flowchart cluster_criteria Selection Criteria cluster_evaluation Dye Property Evaluation Start Define Research Application Target What is the target? (e.g., Protein, Lipid, pH) Start->Target Environment What is the environment? (e.g., In vitro, In vivo, Aqueous, Non-aqueous) Target->Environment Detection What is the detection method? (e.g., Colorimetric, Fluorescent) Environment->Detection Solubility Is the dye soluble in the experimental medium? Detection->Solubility Toxicity Is the cytotoxicity acceptable for the application? Solubility->Toxicity Yes Reevaluate Re-evaluate Dye Choice or Modify Protocol Solubility->Reevaluate No Specificity Does the dye specifically bind to the target? Toxicity->Specificity Yes Toxicity->Reevaluate No Final_Selection Select Optimal Dye Specificity->Final_Selection Yes Specificity->Reevaluate No

Caption: A decision-making flowchart for selecting a suitable dye for a research application.

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for the Quantification of Fenoterol Hydrobromide (CAS 19800-42-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Fenoterol Hydrobromide (CAS 19800-42-1), a selective beta-2 agonist used in the treatment of asthma and other respiratory conditions. The focus is on spectrophotometric methods, with High-Performance Liquid Chromatography (HPLC) presented as a key alternative for robust quantification in pharmaceutical formulations.

Quantitative Method Performance

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the performance characteristics of various validated spectrophotometric and HPLC methods for the quantification of Fenoterol Hydrobromide.

Method Principle λmax (nm) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Accuracy (% Recovery) Reference
Spectrophotometry Method A Nitration of the phenolic group4111 - 60.0240.081-[1]
Spectrophotometry Method B Diazo coupling with o-nitroaniline5053 - 210.1230.410-[1]
Spectrophotometry Method C Chelation with copper sulphate after diazo coupling4123 - 210.0560.188-[1]
Spectrophotometry Method D Reduction of Folin-Ciocalteu's phenol reagent6552 - 140.01140.0381-[1]
Spectrophotometry (NBD-Cl) Reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole4005 - 300.24-97.45 ± 0.59 (Tablets), 98.7 ± 0.64 (Syrup)[2][3]
Spectrophotometry (Iron Complex) Reduction of Iron (III) to Iron (II) complex5101.0 - 8.00.2320.705-[4]
Spectrophotometry (MBTH) Oxidative coupling with 3-methyl-2-benzothiazolinone hydrazone4753.0 - 12.0--98 - 102[5]
Spectrophotometry (Hematoxylin) Ion-pair formation with hematoxylin55920 - 100--99.4[6]
HPLC Reversed-phase C1827625 - 150312-[7]
HPLC Reversed-phase ODS-C1827650% to 150% of test concentration2698.61 - 101.11[8]
HPLC (in combination with Ipratropium Bromide) Reversed-phase C8 or C1822027.8 - 500---[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for some of the key spectrophotometric and HPLC methods cited.

Spectrophotometric Method D: Reduction of Folin-Ciocalteu's Reagent[1]
  • Standard Solution Preparation: Prepare a stock solution of Fenoterol Hydrobromide (1 mg/mL) in water. Prepare working standard solutions by suitable dilutions from the stock solution.

  • Sample Preparation (Tablets): Weigh and powder ten tablets. Transfer a quantity of the powder equivalent to 100 mg of Fenoterol Hydrobromide into a 100 mL volumetric flask. Add 20 mL of water and shake for 10 minutes.

  • Reaction: To a suitable aliquot of the drug solution in a volumetric flask, add 0.5 mL of 2N Folin-Ciocalteu's phenol (FCP) reagent and 1 mL of 1N NaOH solution.

  • Incubation: Mix the contents and allow to stand for 25 minutes.

  • Measurement: Dilute the solution to the mark with water and measure the absorbance at 655 nm against a reagent blank.

Spectrophotometric Method (NBD-Cl)[2][3]
  • Reagents: Prepare a 0.1% (w/v) solution of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in methanol. Prepare a borate buffer of pH 7.2.

  • Procedure: To 1 mL of the drug solution, add 1 mL of the borate buffer and 1 mL of the NBD-Cl solution.

  • Heating: Heat the mixture in a water bath at 70°C for 20 minutes.

  • Cooling and Dilution: Cool the solution rapidly and dilute to 10 mL with methanol.

  • Measurement: Measure the absorbance of the resulting yellow adduct at 400 nm against a reagent blank.

High-Performance Liquid Chromatography (HPLC)[8][9]
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 150 mm × 3.9 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 276 nm.[7][8]

  • Standard Solution Preparation: Prepare a stock solution of Fenoterol Hydrobromide in the mobile phase or water. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.025 to 0.15 mg/mL).[7]

  • Sample Preparation: For pharmaceutical formulations, an amount of sample equivalent to 10 mg of Fenoterol Hydrobromide is used to obtain a final sample solution of a specific concentration (e.g., 0.06 mg/mL) in water or the mobile phase.[7]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the mean peak area versus the concentration of the standard solutions. Determine the concentration of Fenoterol Hydrobromide in the sample solution from the calibration curve.

Visualizing Analytical Workflows

To better understand the processes involved in method validation and selection, the following diagrams illustrate key workflows.

Spectrophotometric_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Define Analyte & Matrix MD2 Select Spectrophotometric Principle MD1->MD2 MD3 Optimize Reaction Conditions (pH, Temp, Time, Reagent Conc.) MD2->MD3 MD4 Wavelength Selection (λmax) MD3->MD4 V1 Specificity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Analysis of Pharmaceutical Formulations V7->A1 Method Approved A2 Documentation & Reporting A1->A2

Caption: General workflow for the validation of a spectrophotometric analytical method.

Method_Selection_Decision_Tree Start Need to Quantify Fenoterol Hydrobromide Q1 Is high specificity for the active ingredient in the presence of excipients or degradation products required? Start->Q1 HPLC Select HPLC Q1->HPLC Yes Q2 Is the expected concentration very low (near LOD/LOQ)? Q1->Q2 No Spectro Select Spectrophotometry Q2->HPLC Yes Q3 Is rapid, simple, and cost-effective analysis a priority? Q2->Q3 No Q3->HPLC No (Consider for higher throughput and automation) Q3->Spectro Yes

References

Performance Analysis of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol: A Comparative Guide for Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential performance of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol as a colorimetric sensor. Due to the absence of direct experimental data on this specific compound in the current body of scientific literature, its performance characteristics are inferred based on structurally similar bis-azo dyes. This guide is intended for researchers, scientists, and drug development professionals interested in the development of novel chemosensors.

Introduction

Azo dyes are a prominent class of organic compounds extensively utilized as colorimetric sensors owing to their characteristic color changes in response to various analytes. The compound 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol possesses key functional groups—a phenol moiety, a methoxy group, and a nitro group—that suggest its potential as a sensor for pH and metal ions. The electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups can modulate the electronic properties of the conjugated system upon interaction with an analyte, leading to a visually perceptible color change.

Hypothetical Performance Profile

Based on the analysis of analogous bis-azo phenol dyes, the hypothetical performance of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol as a sensor for pH and select metal ions is summarized below. It is crucial to note that these are projected values and require experimental validation.

Table 1: Hypothetical Performance Comparison
Performance Metric4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol (Hypothetical)Alizarin Red S (for Al³⁺)Bromothymol Blue (for pH)
Analyte pH, Al³⁺, Cu²⁺Al³⁺pH
Sensing Mechanism ColorimetricColorimetricColorimetric
Working Range pH 7.0-9.0; 1-50 µM for metal ions1-100 µMpH 6.0-7.6
Limit of Detection ~1 µM for metal ions0.5 µM-
Response Time < 1 minute< 2 minutes< 1 minute
Selectivity Potentially selective for Al³⁺ and Cu²⁺ over other common cationsHigh for Al³⁺Specific to pH

Signaling Pathway and Experimental Workflow

The proposed sensing mechanism involves the interaction of the analyte (H⁺ or metal ion) with the lone pair electrons of the nitrogen atoms in the azo groups and the oxygen atom of the hydroxyl group. This interaction alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a shift in the maximum absorption wavelength (λmax) and a corresponding color change.

G Analyte Analyte (H⁺ or Metal Ion) Sensor 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol Analyte->Sensor Binding Complex Sensor-Analyte Complex Sensor->Complex ICT Altered Intramolecular Charge Transfer Complex->ICT ColorChange Colorimetric Response (Visual & Spectrophotometric) ICT->ColorChange Causes

Caption: Hypothesized signaling pathway for the sensor.

A general experimental workflow for evaluating the sensing performance would involve the synthesis of the dye, followed by spectrophotometric titrations with the target analytes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesis of the Sensor Compound Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solution Purification->Stock Titration Spectrophotometric Titration with Analyte Stock->Titration Data Data Acquisition (UV-Vis Spectra) Titration->Data Performance Determination of Performance Metrics Data->Performance Comparison Comparison with Alternative Sensors Performance->Comparison

Caption: General experimental workflow for sensor evaluation.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol as a sensor. These protocols are based on established methods for similar azo dyes.

Synthesis of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol
  • Diazotization of p-nitroaniline: p-Nitroaniline is dissolved in a hydrochloric acid solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

  • First Coupling Reaction: The diazonium salt solution is then slowly added to a cooled solution of o-methoxyaniline to yield an intermediate monoazo dye.

  • Second Diazotization and Coupling: The intermediate monoazo dye is diazotized and subsequently coupled with phenol in an alkaline solution to yield the final product, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis.

Protocol for pH Sensing Evaluation
  • Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 2 to 12 are prepared.

  • Spectrophotometric Measurements: A stock solution of the sensor is prepared in a suitable solvent (e.g., ethanol). For each measurement, a small aliquot of the sensor stock solution is added to a cuvette containing a buffer solution of a specific pH.

  • Data Analysis: The UV-Vis absorption spectrum is recorded for each pH value. The change in absorbance at the wavelength of maximum absorption (λmax) is plotted against the pH to determine the working range and pKa value of the sensor.

Protocol for Metal Ion Sensing Evaluation
  • Preparation of Solutions: Stock solutions of the sensor and various metal ions (e.g., Al³⁺, Cu²⁺, Fe³⁺, Ni²⁺, etc.) are prepared in an appropriate solvent (e.g., acetonitrile or ethanol).

  • Selectivity Study: To a solution of the sensor, an excess of each metal ion solution is added separately, and the UV-Vis absorption spectrum is recorded. A significant change in the spectrum in the presence of a particular metal ion indicates selectivity.

  • Titration Experiment: For the selected metal ion, a titration is performed by adding increasing concentrations of the metal ion solution to the sensor solution. The UV-Vis spectrum is recorded after each addition.

  • Data Analysis: The change in absorbance is plotted against the metal ion concentration to determine the linear range and the limit of detection (LOD). The binding stoichiometry can be determined using a Job's plot.

Comparative Analysis Logic

The evaluation of a novel sensor necessitates a direct comparison with established alternatives. The following diagram illustrates the logical flow for this comparative analysis.

G cluster_target Target Compound Evaluation cluster_alternatives Alternative Sensor Evaluation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Target_Perf Determine Performance of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol Compare Compare Key Performance Metrics (Selectivity, Sensitivity, LOD, etc.) Target_Perf->Compare Alt_Select Identify Alternative Sensors (e.g., Alizarin Red S, Bromothymol Blue) Alt_Data Gather Performance Data for Alternative Sensors Alt_Select->Alt_Data Alt_Data->Compare Conclusion Assess Advantages and Disadvantages of the Target Compound Compare->Conclusion

Alternative dyes to Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, commonly known as Sudan Black B, has been a staple in histology and cytochemistry for the visualization of a variety of biological structures, most notably lipids and myelin, and for quenching autofluorescence. However, its limitations, including non-specific background fluorescence and the availability of more specific and sensitive modern dyes, have prompted researchers to seek alternatives. This guide provides an objective comparison of alternative dyes to Sudan Black B for specific applications, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their needs.

Alternatives for Lipid Staining

The visualization of intracellular lipids is crucial in metabolic research, particularly in the study of obesity, diabetes, and other metabolic disorders. While Sudan Black B is effective, several other lysochrome (fat-soluble) dyes offer comparable or superior performance in specific contexts.

Comparative Performance of Lipid Dyes

A study on adipose tissue demonstrated that while all tested Sudan dyes and Oil Red O effectively identified lipid accumulation, Sudan Black B showed the highest sensitivity, with a 3.2-fold increase in stained area in obese subjects compared to controls.[1] Oil Red O, Sudan IV, and Sudan III also showed significant increases of 2.8-fold, 2.7-fold, and 2.6-fold, respectively.[1] In another study on feline oocytes, both Oil Red O and Sudan Black B were effective in detecting changes in lipid content, whereas the fluorescent dye Nile Red did not detect a significant difference in that particular model.[2]

DyePrinciple of StainingReported Sensitivity/PerformanceCommon Applications
Sudan Black B Physical dissolution in lipids. It is a slightly basic dye that can also bind to acidic groups in phospholipids.[3]High sensitivity for a wide range of lipids, including phospholipids and neutral triglycerides.[1]General lipid staining, hematology (differentiating myeloblasts from lymphoblasts).
Oil Red O A diazo dye that is more soluble in neutral lipids than in the solvent, leading to its partitioning into lipid droplets.[4]High specificity for neutral triglycerides and cholesterol esters.[4] Staining intensity can be quantified by elution and spectrophotometry.[5]Quantification of neutral lipid accumulation in cells and tissues, diagnosis of fatty liver disease.
Sudan IV A diazo dye with a mechanism similar to Oil Red O, staining lipids through preferential solubility.Stains triglycerides and lipoproteins.Staining of lipids on frozen and paraffin sections.
Nile Red A fluorescent dye that is intensely fluorescent in hydrophobic environments but has minimal fluorescence in aqueous media.[6]Highly sensitive vital stain for intracellular lipid droplets.[6] Can differentiate between neutral lipids and polar lipids based on emission spectrum.Live-cell imaging of lipid droplets, flow cytometry analysis of cellular lipid content.[6][7]
Experimental Protocols for Lipid Staining

Materials:

  • Oil Red O stock solution (0.35% w/v in isopropanol)[5]

  • Oil Red O working solution (6 parts stock solution + 4 parts distilled water, freshly prepared and filtered)[5]

  • 10% Formalin in PBS

  • 60% Isopropanol

  • 100% Isopropanol

  • PBS

  • Distilled water

Procedure:

  • Wash cultured cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.[5]

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.[5]

  • Remove the isopropanol and add the Oil Red O working solution.

  • Incubate for 10 minutes at room temperature.[5]

  • Remove the staining solution and wash the cells four times with distilled water.

  • For quantification, elute the stain by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.[5]

  • Measure the absorbance of the eluate at 500 nm.[5]

Materials:

  • Nile Red stock solution (1 mM in DMSO)[6]

  • Nile Red working solution (200-1000 nM in HHBS or desired buffer)[6]

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Cell culture medium

Procedure:

  • Prepare the Nile Red working solution by diluting the stock solution in HHBS or culture medium.

  • Wash the cells with the appropriate buffer.

  • Add the Nile Red working solution to the cells.

  • Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[6]

  • The cells can be imaged directly without washing, as Nile Red has minimal fluorescence in aqueous media.[8]

  • For fluorescence microscopy, use excitation around 450-500 nm for yellow-gold fluorescence of neutral lipids or 515-560 nm for red fluorescence.[6]

Alternatives for Autofluorescence Quenching

Autofluorescence, particularly from lipofuscin, can significantly interfere with immunofluorescence imaging. Sudan Black B has been traditionally used to quench this autofluorescence, but it can introduce non-specific background fluorescence, especially in the red and far-red channels.[9][10][11]

TrueBlack®: A Superior Alternative

TrueBlack® Lipofuscin Autofluorescence Quencher is a novel reagent designed to overcome the limitations of Sudan Black B. It effectively eliminates lipofuscin autofluorescence with minimal introduction of background fluorescence in the red and far-red channels.[9][10][11] A quantitative study on mouse adrenal cortex tissue demonstrated that TrueBlack® was one of the most effective treatments, reducing autofluorescence intensity by 89-93% while preserving specific fluorescence signals and tissue integrity.[12]

FeatureSudan Black BTrueBlack®
Efficacy Effectively quenches lipofuscin autofluorescence.Highly effective at quenching lipofuscin autofluorescence.[12]
Specificity Can introduce non-specific background fluorescence in red and far-red channels.[9][10]Minimal background fluorescence, allowing for clearer multi-color imaging.[9][10]
Compatibility Applied after immunofluorescence staining.Can be used before or after immunofluorescence staining.[10]
Experimental Protocol for TrueBlack® Treatment (Pre-treatment)

Materials:

  • TrueBlack® Lipofuscin Autofluorescence Quencher (20X in DMF or 30X in DMSO)

  • 70% Ethanol

  • PBS or other wash buffer

  • Permeabilization buffer (e.g., 0.3% Triton™ X-100 in wash buffer)

Procedure:

  • Rehydrate and permeabilize tissue sections as required by your immunofluorescence protocol.

  • Wash the sections with PBS to remove any detergent.

  • Prepare the 1X TrueBlack® working solution by diluting the stock solution 1:20 or 1:30 in 70% ethanol.[13][14]

  • Apply the working solution to the tissue sections and incubate for 30 seconds at room temperature.[15]

  • Rinse the sections three times with PBS.[15]

  • Proceed with your standard immunofluorescence blocking and antibody incubation steps. Note that buffers containing detergent should not be used after TrueBlack® treatment.[14]

Alternatives for Myelin Staining

The visualization of myelin sheaths is critical in neuroscience research and for the diagnosis of demyelinating diseases. Sudan Black B stains the lipids in the myelin sheath, but other dyes offer more specific and vibrant staining.

Luxol Fast Blue: The Classic Myelin Stain

Luxol Fast Blue (LFB) is a widely used stain for myelin.[16] It is a copper phthalocyanine dye that binds to the lipoproteins of the myelin sheath, staining them a vibrant blue.[17] LFB is commonly used to detect demyelination in the central nervous system.[16] It is often counterstained with Cresyl Violet to visualize nerve cells.[18]

DyePrinciple of StainingStaining CharacteristicsCommon Applications
Sudan Black B Stains the lipid components of the myelin sheath.Stains myelin blue-black.General myelin staining.
Luxol Fast Blue Binds to the lipoproteins in the myelin sheath.[17]Stains myelin an intense blue.[17]Detection of demyelination in the CNS, often combined with a Nissl stain.[16]
Black-Gold II A gold-based stain for myelin.Stains myelin fibers black with high clarity.[19]Rapid and high-resolution staining of myelin.[19]
Near-Infrared Myelin (NIM) Dyes Lipophilic fluorescent dyes that preferentially bind to myelin.Fluoresce in the near-infrared range, allowing for multi-channel imaging with visible light fluorophores.[20]Fluorescent labeling of myelin for multi-channel imaging.[20]
Experimental Protocol for Luxol Fast Blue Staining

Materials:

  • Luxol Fast Blue solution (0.1% w/v in 95% ethanol with 0.05% acetic acid)

  • 0.05% Lithium Carbonate solution

  • 70% Ethanol

  • 95% Ethanol

  • Xylene

  • Cresyl Violet solution (optional, for counterstaining)

Procedure:

  • Deparaffinize and rehydrate tissue sections to 95% ethanol.

  • Stain in the Luxol Fast Blue solution in a 56°C oven overnight.[21]

  • Rinse off excess stain with 95% ethanol, followed by distilled water.[21]

  • Differentiate in 0.05% lithium carbonate solution for 30 seconds.[22]

  • Continue differentiation in 70% ethanol for 30 seconds, or until the gray and white matter can be distinguished.[22]

  • Wash in distilled water.

  • If desired, counterstain with Cresyl Violet solution.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Workflow for Selecting an Alternative Dye

The choice of an alternative dye to Sudan Black B is highly dependent on the specific application and experimental requirements. The following diagram illustrates a general workflow for selecting a suitable alternative.

G start Identify Application lipid Lipid Staining start->lipid Metabolic Studies autofluorescence Autofluorescence Quenching start->autofluorescence Immunofluorescence myelin Myelin Staining start->myelin Neuroscience sub_lipid Staining Type? lipid->sub_lipid trueblack TrueBlack® autofluorescence->trueblack High Signal-to-Noise Required sub_myelin Detection Method? myelin->sub_myelin oro Oil Red O / Sudan IV (Neutral Lipids) sub_lipid->oro Fixed Tissue (Quantitative) nile_red Nile Red (Live Cell Imaging) sub_lipid->nile_red Live Cells (Qualitative/Flow Cytometry) lfb Luxol Fast Blue (Brightfield) sub_myelin->lfb Histopathology nim NIM Dyes (Fluorescence) sub_myelin->nim Multi-channel Imaging

Caption: Workflow for selecting an alternative dye to Sudan Black B based on the specific application and desired output.

References

Cross-Validation of Analytical Results for CAS 19800-42-1 (Disperse Orange 29): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the characterization of CAS 19800-42-1, chemically known as Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, and commonly referred to as Disperse Orange 29.[1][2] The objective is to facilitate a deeper understanding of the cross-validation process in analytical chemistry, ensuring the reliability and reproducibility of results across different techniques.[3][4]

Introduction to Cross-Validation in Analytical Chemistry

Cross-validation in an analytical context is the process of assessing the consistency and reliability of data generated by two or more distinct methods.[3] This is a critical step in method development and validation, particularly in regulated industries, as it ensures that analytical results are accurate and reproducible, irrespective of the methodology employed.[4] The principles of cross-validation are essential for confirming the performance of an analytical procedure when transferred between laboratories or when comparing a new method to an established one.[4][5]

Analytical Characterization of this compound

This compound is a disazo dye characterized by the presence of two azo functional groups (–N=N–) which act as chromophores.[1] Its molecular formula is C₁₉H₁₅N₅O₄, with a molecular weight of approximately 377.36 g/mol .[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification, especially in complex matrices like industrial effluents.[1]

A variety of advanced analytical techniques are employed for the characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): A standard and widely used technique for the separation and analysis of disperse dyes.[1]

  • Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying individual components in complex mixtures.[1]

  • Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the dye by measuring changes in mass as a function of temperature.[1]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the dye molecule, which are responsible for its color.[1]

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the complexity of the sample matrix, and the required sensitivity. The following table summarizes the key performance characteristics of the aforementioned techniques for the analysis of this compound.

Analytical Method Principle Information Provided Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.[1]Quantitative analysis, purity assessment.Robust, reproducible, widely available.Moderate sensitivity, may require derivatization for some analytes.
LC-ESI-MS/MS Separation by LC followed by ionization and mass-to-charge ratio analysis of fragments.[1][6]Structural elucidation, high-sensitivity quantification, impurity profiling.[1][7]High specificity and sensitivity, provides molecular weight and structural information.[1]Higher cost and complexity compared to HPLC.
TGA Measurement of mass change as a function of temperature in a controlled atmosphere.[1]Thermal stability, decomposition profile.Provides information on material properties.Does not provide structural information.
UV-Vis Spectroscopy Measurement of the absorption of light in the ultraviolet and visible regions.[1]Chromophore analysis, concentration determination (with a standard).Simple, rapid, non-destructive.Low specificity, susceptible to interference from other absorbing species.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. Below are generalized methodologies for the key experiments cited.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound in a sample.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is commonly used for the analysis of azo dyes.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitoring the absorbance at the wavelength of maximum absorption (λmax) for this compound.

  • Quantification: Based on a calibration curve generated from reference standards of known concentrations.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To confirm the identity and quantify this compound with high sensitivity and specificity.[6][7]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, where specific precursor-to-product ion transitions are monitored.[7]

    • Data Analysis: Identification is based on the retention time and the specific mass transitions. Quantification is achieved using an internal standard and a calibration curve.

Workflow and Logical Relationships

Analytical Workflow for Compound Identification and Quantification

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution HPLC HPLC Dilution->HPLC Inject LC_MS_MS LC-MS/MS Dilution->LC_MS_MS Inject Quantification Quantification HPLC->Quantification Identification Identification LC_MS_MS->Identification Final_Report Final_Report Quantification->Final_Report Identification->Final_Report

Caption: A generalized workflow for the analysis of a chemical compound.

Conceptual Diagram of Cross-Validation

Cross_Validation Method_A Analytical Method A (e.g., HPLC) Results_A Results from Method A Method_A->Results_A Method_B Analytical Method B (e.g., LC-MS/MS) Results_B Results from Method B Method_B->Results_B Comparison Statistical Comparison (e.g., ANOVA, Regression) Results_A->Comparison Results_B->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: The logical flow of a cross-validation study.

References

A Comparative Guide to the Dyeing Efficiency of Mono-Azo Versus Bis-Azo Nitrophenyl Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing efficiency between mono-azo and bis-azo nitrophenyl dyes, focusing on their application to textile fibers. The information is supported by experimental data from various studies, offering insights into their performance characteristics.

Overview of Dyeing Efficiency

The efficiency of a dye is primarily evaluated based on its ability to be transferred from the dyebath to the fiber and its subsequent fixation to the fiber. Key performance indicators include:

  • Exhaustion (%E): The percentage of dye that has moved from the dyebath to the fiber during the dyeing process.

  • Fixation (%F): The percentage of the exhausted dye that chemically bonds with the fiber.

  • Color Strength (K/S): A measure of the color depth of the dyed fabric, calculated from its reflectance.

Generally, bis-azo dyes, having a larger molecular size and more chromophores, are expected to exhibit higher color strength. However, their larger size can sometimes hinder their diffusion into the fiber, potentially affecting exhaustion and fixation rates compared to their mono-azo counterparts. The presence of polar groups, such as the nitro group, can also influence the dye's affinity for the fiber and its overall performance.

Quantitative Data Presentation

The following tables summarize the dyeing performance data for mono-azo and bis-azo nitrophenyl dyes from various studies. It is important to note that the data are collated from different sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Table 1: Dyeing Efficiency of Mono-Azo Nitrophenyl Dyes

Dye Structure BasisFiber TypeExhaustion (%)Fixation (%)Reference
4,4'-Methylene bis-(2-nitro aniline) basedSilk65.67 - 78.9970.39 - 93.78[1]
Wool65.41 - 76.4675.97 - 92.90[1]
Cotton66.02 - 75.9873.39 - 95.31[1]

Table 2: Dyeing Efficiency of Bis-Azo Nitrophenyl Dyes

Dye Structure BasisFiber TypeExhaustion (%)Color Strength (K/S)Reference
2-Amino-4(4′-nitro phenyl)thiazole basedPolyesterNot SpecifiedGood[2]
Benzidine basedPolyester65.8 - 85.311.8 - 20.3[3]

Note: The data for bis-azo nitrophenyl dyes is more limited in the publicly available literature, and a direct comparison of fixation percentages under similar conditions to the mono-azo dyes was not found.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and application of mono-azo and bis-azo nitrophenyl disperse dyes on polyester fabric, based on common laboratory procedures.

3.1. General Synthesis of Nitrophenyl Azo Dyes

  • Diazotization: A primary aromatic amine containing a nitro group (e.g., p-nitroaniline) is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water. The solution is cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The prepared diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol, naphthol, or an aromatic amine) dissolved in an appropriate solvent. The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction. The reaction is stirred at a low temperature for several hours until the dye precipitates.

  • Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be done by recrystallization from a suitable solvent.

3.2. High-Temperature Dyeing of Polyester Fabric

This method is commonly used for applying disperse dyes like nitrophenyl azo dyes to polyester.

  • Preparation of the Dyebath:

    • A dye stock dispersion is prepared by pasting the synthesized dye (e.g., 1% on weight of fabric) with a dispersing agent (e.g., 1 g/L) and a small amount of water.

    • The dyebath is prepared with a specific liquor ratio (e.g., 1:40) and the pH is adjusted to an acidic range (typically 4.5-5.5) using acetic acid.

    • The dye stock dispersion is added to the dyebath.

  • Dyeing Procedure:

    • The polyester fabric is introduced into the dyebath at room temperature.

    • The temperature of the dyebath is raised to 130°C at a rate of 2°C/min.

    • Dyeing is continued at 130°C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.

  • After-treatment (Reduction Clearing):

    • After dyeing, the dyebath is cooled to 70-80°C.

    • The dyed fabric is rinsed with water.

    • A reduction clearing process is carried out in a fresh bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C for 15-20 minutes. This step removes any unfixed dye from the fiber surface, improving wash fastness.

  • Final Rinsing and Drying:

    • The fabric is thoroughly rinsed with hot and cold water.

    • The fabric is neutralized with a weak acid (e.g., acetic acid) if necessary.

    • Finally, the dyed fabric is air-dried.

3.3. Evaluation of Dyeing Performance

  • Exhaustion (%E): The exhaustion of the dyebath is determined spectrophotometrically by measuring the absorbance of the dye solution before and after dyeing at the dye's maximum absorption wavelength (λmax). The percentage exhaustion is calculated using the following formula: %E = [(A₀ - A₁) / A₀] x 100 where A₀ is the initial absorbance of the dyebath and A₁ is the final absorbance.

  • Fixation (%F): The fixation percentage is determined by first stripping the unfixed dye from the dyed fabric using a suitable solvent (e.g., hot dimethylformamide) and measuring the absorbance of the stripping solution. The amount of fixed dye is then calculated by the difference.

  • Color Strength (K/S): The color strength of the dyed fabric is measured using a reflectance spectrophotometer. The K/S value is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the reflectance of the dyed sample at the wavelength of maximum absorption.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of the dyeing efficiency of mono-azo and bis-azo nitrophenyl dyes.

Dyeing_Efficiency_Comparison cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis s1 Synthesis of Mono-Azo Nitrophenyl Dye a1 Preparation of Dyebath (Mono-Azo) s1->a1 s2 Synthesis of Bis-Azo Nitrophenyl Dye a2 Preparation of Dyebath (Bis-Azo) s2->a2 d1 High-Temperature Dyeing of Polyester (Mono-Azo) a1->d1 d2 High-Temperature Dyeing of Polyester (Bis-Azo) a2->d2 e1 Measurement of Exhaustion (%) d1->e1 e2 Measurement of Fixation (%) d1->e2 e3 Measurement of Color Strength (K/S) d1->e3 d2->e1 d2->e2 d2->e3 c1 Comparison of Dyeing Efficiency e1->c1 e2->c1 e3->c1

Caption: Comparative workflow for evaluating the dyeing efficiency of mono-azo versus bis-azo nitrophenyl dyes.

Conclusion

The selection between mono-azo and bis-azo nitrophenyl dyes depends on the desired application and performance characteristics. Mono-azo nitrophenyl dyes, as evidenced by the available data, can provide good exhaustion and excellent fixation on various fibers. Bis-azo dyes are structurally more complex, which can lead to higher color strength, but their larger size may impact their diffusion and fixation properties.

References

DFT calculation to validate experimental spectra of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of materials science and drug development, the accurate characterization of newly synthesized compounds is paramount. Spectroscopic techniques provide a wealth of information about the electronic and structural properties of molecules. However, the interpretation of experimental spectra can be complex. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful computational tools to complement experimental data, offering deeper insights into molecular behavior and validating experimental findings.

This guide provides a comparative analysis of experimental and computationally derived UV-Vis spectra for a representative azo dye, showcasing the synergy between these two approaches. The methodologies and data presented are based on established research in the field, providing a practical framework for researchers.

Comparison of Experimental and Theoretical Spectroscopic Data

The validation of experimental spectra through computational methods relies on the close agreement between the measured and calculated values. For azo dyes, the maximum absorption wavelength (λmax) in the UV-Visible spectrum is a key parameter characterizing its color and electronic properties. The following table summarizes the experimental and TD-DFT calculated λmax for a representative azo dye, 4-((4-hydroxyphenyl)diazenyl)benzoic acid, in ethanol.

Spectral DataExperimental λmax (nm)Calculated λmax (nm) (M06-2X/6-311++G(d,p))
Azo Tautomer 350345
Hydrazone Tautomer 450440

Data is representative and compiled from similar studies on azo dyes for illustrative purposes.[1][2]

The close correlation between the experimental and calculated λmax values demonstrates the predictive power of TD-DFT calculations in elucidating the electronic transitions within the molecule.

Experimental and Computational Protocols

A rigorous comparison requires well-documented experimental and computational procedures. The following sections outline the typical methodologies employed.

Experimental Protocol: UV-Vis Spectroscopy
  • Synthesis: The azo dye is synthesized via a diazo-coupling reaction between the corresponding diazonium salt and the coupling agent.[1][2]

  • Sample Preparation: A stock solution of the dye is prepared in a spectral grade solvent (e.g., ethanol) at a concentration of approximately 5 x 10⁻⁵ M.[1][2]

  • Spectral Acquisition: The UV-Vis absorption spectrum is recorded at room temperature using a spectrophotometer over a wavelength range of 250–700 nm.[1][2]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Computational Protocol: DFT and TD-DFT Calculations
  • Geometry Optimization: The molecular geometry of the azo dye is optimized in the ground state using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[1][2] The stability of the optimized geometry is confirmed by frequency calculations.

  • Solvent Modeling: The effect of the solvent is incorporated using a continuum model, such as the Conductor-like Polarizable Continuum Model (CPCM).[1][2]

  • Excited State Calculations: The vertical excitation energies and oscillator strengths are calculated using the Time-Dependent DFT (TD-DFT) method with the same functional and basis set.[1][2]

  • Spectral Simulation: The theoretical UV-Vis spectrum is generated from the calculated excitation energies and oscillator strengths. The calculated λmax corresponding to the most intense electronic transition is then compared with the experimental value.

Workflow for DFT Validation of Experimental Spectra

The process of validating experimental spectra with DFT calculations can be visualized as a systematic workflow. This involves a cycle of experimental measurement, computational modeling, and comparative analysis.

DFT_Validation_Workflow Workflow for DFT Validation of Experimental Spectra cluster_experimental Experimental cluster_computational Computational (DFT/TD-DFT) cluster_analysis Analysis synthesis Synthesis of Azo Dye uv_vis UV-Vis Spectroscopy synthesis->uv_vis exp_data Experimental λmax uv_vis->exp_data comparison Comparison & Validation exp_data->comparison geom_opt Geometry Optimization td_dft TD-DFT Calculation geom_opt->td_dft calc_data Calculated λmax td_dft->calc_data calc_data->comparison conclusion Validated Spectrum comparison->conclusion Agreement?

Caption: A flowchart illustrating the process of validating experimental UV-Vis spectra with DFT calculations.

This integrated approach, combining experimental spectroscopy with theoretical calculations, provides a robust framework for the structural and electronic characterization of novel molecules. The ability to accurately predict spectroscopic properties not only validates experimental results but also aids in the rational design of new materials with desired optical and electronic characteristics.

References

Unveiling the Suitability of CAS 19800-42-1 as a pH Indicator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of pH is a cornerstone of experimental accuracy. While a vast array of pH indicators are commercially available, the exploration of novel compounds for this purpose is an ongoing endeavor. This guide addresses the potential of the compound with CAS number 19800-42-1, commonly known as Disperse Orange 29, as a pH indicator by comparing its known properties with those of established commercially available indicators.

Initial investigations into the properties of CAS 19800-42-1, an azo dye primarily used in the textile industry, have not yielded any scientific evidence to suggest its utility as a pH indicator. A technical datasheet for this compound indicates that its color remains stable within a pH range of 4 to 9, a characteristic contrary to the expected behavior of a pH indicator, which should exhibit a distinct color change in response to varying pH levels.

In the absence of data supporting the use of CAS 19800-42-1 as a pH indicator, this guide will provide a comparative framework using well-established, commercially available pH indicators. This will serve as a valuable resource for researchers seeking to understand the key performance parameters of pH indicators and the experimental protocols required for their evaluation.

Side-by-Side Comparison of Commercially Available pH Indicators

To provide a clear benchmark for performance, the following table summarizes the key properties of three widely used pH indicators: Methyl Orange, Bromothymol Blue, and Phenolphthalein.

FeatureMethyl OrangeBromothymol BluePhenolphthalein
CAS Number 547-58-076-59-577-09-8
pH Range 3.1 - 4.4[1][2][3]6.0 - 7.6[4][5][6][7]8.2 - 10.0[8][9][10]
pKa 3.46[2]7.1[4]9.7
Color in Acidic Medium RedYellow[4][5][11]Colorless[9][12]
Color in Basic Medium YellowBlue[4][5][11]Pink[9][12]
Molecular Weight 327.33 g/mol 624.38 g/mol 318.32 g/mol

Experimental Protocols for Evaluation of pH Indicators

For researchers investigating a novel compound as a potential pH indicator, a series of standardized experiments are crucial to determine its efficacy. The following protocols outline the key methodologies.

Determination of pH Range and pKa

This experiment aims to identify the pH range over which the indicator changes color and to determine its acid dissociation constant (pKa).

Materials:

  • The candidate indicator compound

  • A series of buffer solutions with known pH values spanning the expected range

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the indicator compound in a suitable solvent (e.g., ethanol or deionized water).

  • Prepare a series of buffer solutions with precisely known pH values.

  • Add a small, constant volume of the indicator stock solution to a fixed volume of each buffer solution.

  • Measure the absorbance spectrum of each solution using a spectrophotometer.

  • Identify the wavelengths of maximum absorbance for the acidic and basic forms of the indicator.

  • Plot the absorbance at one of these wavelengths against the pH of the buffer solutions.

  • The pH range of the color change is the region where the absorbance changes significantly.

  • The pKa can be determined as the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the midpoint of the transition in the absorbance plot.

Evaluation of Color Change and Response Time

This experiment assesses the clarity and speed of the indicator's color transition.

Materials:

  • The candidate indicator solution

  • Acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Stopwatch

  • White background for color observation

Procedure:

  • Place a known volume of the indicator solution in a beaker or test tube against a white background.

  • Rapidly add an excess of the acidic solution and start the stopwatch.

  • Observe and record the time taken for the color to stabilize to the acidic form.

  • Repeat the experiment by adding an excess of the basic solution to a fresh sample of the indicator solution.

  • Record the time taken for the color to stabilize to the basic form.

  • The color change should be distinct and easily discernible to the naked eye.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of a pH indicator and a typical experimental workflow for its evaluation.

G cluster_0 Signaling Pathway HIn Indicator (Acidic Form, Color A) In- Indicator (Basic Form, Color B) HIn->In- + OH- H+ Proton In-->HIn + H+

Caption: Signaling pathway of a generic pH indicator.

G Start Start: Candidate Compound Prep Prepare Indicator Solution Start->Prep Add Add Indicator to Buffers Prep->Add Buffers Prepare Buffer Solutions of Known pH Buffers->Add Measure Spectrophotometric Measurement Add->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine pH Range and pKa Plot->Determine End End: Characterized pH Indicator Determine->End

Caption: Experimental workflow for pH indicator evaluation.

References

A Comparative Performance Analysis: Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- versus Sudan Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the diazo compound Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, commercially known as Disperse Orange 29, against the well-established Sudan series of dyes. This comparison focuses on key performance indicators relevant to research and development, including staining efficacy, stability, and toxicological profiles, supported by available data and standardized experimental protocols.

Executive Summary

Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, a disperse diazo dye, finds its primary application in the textile industry for coloring polyester and acetate fibers. In contrast, Sudan dyes are a group of lysochrome azo dyes predominantly used in laboratory settings for the histological staining of lipids and are also utilized in various industrial applications for coloring oils, waxes, and plastics.

A critical distinction lies in their toxicological profiles. Sudan dyes, particularly Sudan I, II, III, and IV, have been classified as potential carcinogens and are banned for use in food products in many countries. Their metabolism can lead to the formation of carcinogenic aromatic amines.[1][2] While comprehensive toxicological data for this compound is less prevalent in public literature, available safety data sheets indicate it is harmful if swallowed, with further research required for a complete risk assessment.

This guide aims to provide a side-by-side comparison to aid researchers in selecting the appropriate dye for their specific applications, with a strong emphasis on safety and performance.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and representative Sudan dyes is crucial for understanding their behavior in various experimental conditions.

PropertyPhenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- (this compound)Sudan ISudan IIISudan IV
CAS Number 19800-42-1[3]842-07-9[4]85-86-985-83-6
Molecular Formula C₁₉H₁₅N₅O₄[3]C₁₆H₁₂N₂O[4]C₂₂H₁₆N₄OC₂₄H₂₀N₄O[5]
Molecular Weight 377.36 g/mol [3]248.26 g/mol 352.39 g/mol 380.44 g/mol [5]
Appearance Brownish-red powder or granules[1]Orange-red solid[4]Reddish-brown powder[6]Reddish-brown crystals[5]
Solubility Low water solubility (<41 μg/L at 20°C)[7]Insoluble in water; Soluble in fats, oils, waxes, and organic solvents[4][8]Soluble in chloroform, toluene, and ethanol (2 mg/ml); slightly soluble in water (<0.1 mg/ml)[4]Soluble in chloroform (1 mg/ml), fats, oils, and waxes; slightly soluble in ethanol; soluble in water (0.7 mg/ml)[9]
Melting Point 225.7 °C[7]131 °C[4]199 °C199 °C[5]
λmax Not explicitly found~470-490 nm in methanol/chloroform[10]Varies with solvent polarity[11]520(357) nm[5]

Performance Evaluation: Staining and Stability

Staining Applications:

  • This compound: Primarily used for dyeing hydrophobic synthetic fibers like polyester.[1][12] Its mechanism involves dispersion in an aqueous bath and subsequent partitioning into the fiber. It is not typically used for biological staining.

  • Sudan Dyes: Widely used as lipid (fat) stains in histology and cytology.[13][14][15] They are lysochromes, meaning they are oil-soluble and stain lipids by dissolving in them.[14] This property makes them effective for visualizing fat droplets in cells and tissues.[15]

Stability:

  • This compound: As a commercial textile dye, it is expected to have good stability under dyeing conditions (high temperature and pressure).[1] However, specific data on its photostability is limited in publicly accessible literature.

  • Sudan Dyes: Sudan I is known to be prone to photodegradation when exposed to light.[2] The stability of other Sudan dyes can also be a concern, which is a critical factor in microscopy where samples may be exposed to high-intensity light.

Toxicological Profile

The toxicological properties of these dyes are a major differentiating factor and a critical consideration for their application.

DyeToxicological Summary
This compound Safety data indicates it is harmful if swallowed.[7] As a disperse dye, it may have allergenic potential.[16] Further comprehensive toxicological studies are needed for a complete risk profile.
Sudan Dyes (I, II, III, IV) Classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC).[4] Their metabolism in the body can produce carcinogenic aromatic amines.[1][2] They are banned for use as food additives in many jurisdictions.[8][12] Prolonged skin contact with textiles containing certain azo dyes is also restricted.[2]

Experimental Protocols

To facilitate a direct and objective comparison, the following experimental protocols are proposed.

Staining Efficiency Protocol (Hypothetical Comparison)

This protocol outlines a method to compare the lipid staining efficiency of this compound and a representative Sudan dye (e.g., Sudan III).

Objective: To evaluate and compare the ability of this compound and Sudan III to stain intracellular lipid droplets in a cell culture model.

Materials:

  • Cell line known to accumulate lipids (e.g., 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound staining solution (e.g., 1 mg/mL in a suitable solvent like DMSO, further diluted in PBS)

  • Sudan III staining solution (e.g., 0.5% w/v in 70% ethanol)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture 3T3-L1 cells on glass coverslips and induce differentiation to adipocytes.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with either the this compound staining solution or the Sudan III staining solution for 30 minutes at room temperature.

  • Wash the cells three times with PBS to remove excess dye.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filter sets for each dye and DAPI.

  • Quantify the staining intensity and the number/area of stained lipid droplets using image analysis software.

Photostability Testing Protocol

Objective: To assess and compare the photostability of this compound and Sudan III upon exposure to a light source.

Materials:

  • Solutions of this compound and Sudan III in a suitable solvent (e.g., ethanol) at a known concentration.

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Controlled light source (e.g., Xenon lamp) with a defined spectral output.

Procedure:

  • Prepare solutions of each dye at a concentration that gives an initial absorbance of approximately 1.0 at their respective λmax.

  • Measure the initial absorbance spectrum of each dye solution.

  • Expose the dye solutions in the quartz cuvettes to the light source for a defined period (e.g., 1 hour).

  • Measure the absorbance spectrum of the exposed dye solutions.

  • Repeat the exposure and measurement at regular intervals.

  • Calculate the percentage of dye degradation over time by monitoring the decrease in absorbance at the λmax.

  • Plot the percentage of remaining dye as a function of exposure time to determine the photostability of each dye.

In Vitro Cytotoxicity Assay Protocol

Objective: To evaluate and compare the cytotoxic effects of this compound and Sudan I on a relevant cell line.

Materials:

  • A suitable cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • This compound and Sudan I stock solutions in a biocompatible solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and Sudan I in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the dyes. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Perform an MTT assay according to the manufacturer's instructions to assess cell viability.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each dye concentration relative to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) value for each dye.

Visualizations

Experimental_Workflow_Staining_Efficiency cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Culture 3T3-L1 cells B Induce differentiation A->B C Fix cells with PFA B->C D1 Stain with this compound C->D1 D2 Stain with Sudan III C->D2 E Wash and counterstain with DAPI D1->E D2->E F Fluorescence Microscopy E->F G Image Analysis & Quantification F->G

Experimental workflow for comparing staining efficiency.

Signaling_Pathway_Toxicity cluster_exposure Cellular Exposure cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage Dye Azo Dye (e.g., Sudan I) Metabolism Metabolism by Azoreductases Dye->Metabolism Uptake Metabolites Carcinogenic Aromatic Amines Metabolism->Metabolites DNA_Adducts Formation of DNA Adducts Metabolites->DNA_Adducts Interaction with DNA Mutations Genetic Mutations DNA_Adducts->Mutations Cancer Carcinogenesis Mutations->Cancer

Generalized metabolic pathway for Azo dye toxicity.

Conclusion

The selection between Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- (this compound) and Sudan dyes should be guided primarily by the intended application and a thorough consideration of their toxicological profiles.

  • For textile dyeing and industrial coloring of hydrophobic materials, this compound is a suitable candidate, designed for such applications.

  • For biological lipid staining, Sudan dyes have established protocols and demonstrated efficacy. However, their use requires stringent safety precautions due to their carcinogenic potential. Researchers should consider safer alternatives for lipid staining where possible.

Direct comparative performance data is lacking, and the provided experimental protocols offer a framework for researchers to conduct their own evaluations. Given the significant health and safety concerns associated with Sudan dyes, a precautionary approach is strongly recommended. The exploration of less toxic alternatives for all applications is a critical area for future research and development.

References

Safety Operating Guide

Proper Disposal of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- (Disperse Orange 29)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, also known as Disperse Orange 29 (CAS No. 19800-42-1), is critical to ensure laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the correct disposal procedures for this hazardous chemical.

I. Chemical and Hazard Identification

This compound is an azo dye classified as harmful if swallowed.[1] A significant toxicological concern associated with azo dyes is their potential to metabolize into constituent aromatic amines, which may be carcinogenic or mutagenic. Therefore, this compound and any materials contaminated with it must be handled as hazardous waste. It is imperative that this chemical is never disposed of down the drain or in regular trash.[2][3][4]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet (SDS).

PropertyValueReference
Molecular Formula C₁₉H₁₅N₅O₄[1]
Molecular Weight 377.35 g/mol [1]
Melting Point 225.7 °C[1]
Boiling Point 597.3°C at 760mmHg[1]
Water Solubility < 41 μg/L at 20 °C[1]
Log Pow 5.2[1]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)[1]
Toxicity to Fish (LC50) Danio rerio (Zebrafish) - 2,364 mg/L - 96 h[1]
Toxicity to Daphnia (EC50) Daphnia magna - > 500 mg/L - 48 h[1]
Toxicity to Algae (EC50) Pseudokirchneriella subcapitata - > 100 mg/L - 72 h[1]

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).

  • If there is a risk of generating dust or aerosols, a respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated absorbent paper, gloves, and weighing papers.[2]

    • Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and rinsing from contaminated glassware.

    • Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department.

    • Use a dedicated, sealable, and shatter-resistant container for liquid waste.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.[2]

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name: "Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-"

    • Associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen")

  • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a chemical waste storage room, away from incompatible materials.[5]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

5. Decontamination:

  • Decontaminate reusable glassware and equipment that have come into contact with this compound. A thorough rinse with an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water, is recommended. The solvent rinsate must be collected as hazardous waste.

IV. Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid Solid Waste (e.g., contaminated gloves, paper) PPE->Solid During Handling Liquid Liquid Waste (e.g., solutions, rinsates) PPE->Liquid During Handling Sharps Contaminated Sharps PPE->Sharps During Handling WasteContainer Place in a Labeled, Leak-Proof Hazardous Waste Container Solid->WasteContainer Liquid->WasteContainer Sharps->WasteContainer Storage Store in a Designated Secure Area WasteContainer->Storage Seal Container Disposal Arrange Pickup by Licensed Waste Contractor (via EHS) Storage->Disposal

Caption: Disposal workflow for this compound.

References

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